Felcisetrag
Description
Properties
IUPAC Name |
methyl 4-[[4-[[(2-propan-2-yl-1H-benzimidazole-4-carbonyl)amino]methyl]piperidin-1-yl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O3/c1-17(2)23-27-21-6-4-5-20(22(21)28-23)24(31)26-15-18-7-11-29(12-8-18)16-19-9-13-30(14-10-19)25(32)33-3/h4-6,17-19H,7-16H2,1-3H3,(H,26,31)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOITCJKGUIQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2N1)C(=O)NCC3CCN(CC3)CC4CCN(CC4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916075-84-8 | |
| Record name | Felcisetrag [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916075848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Felcisetrag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FELCISETRAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35F0Y2W16Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacokinetic Profile of Intravenous Felcisetrag: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felcisetrag (formerly TAK-954) is a potent and highly selective serotonin 5-HT4 receptor agonist under investigation for the management of gastrointestinal motility disorders, such as postoperative gastrointestinal dysfunction and gastroparesis.[1][2] Administered intravenously, this compound has demonstrated prokinetic activity throughout the gastrointestinal tract.[1] This technical guide provides a comprehensive overview of the pharmacokinetic profile of intravenous this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) characteristics. The information presented is compiled from published clinical and nonclinical studies to support further research and development of this compound.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic profile of intravenous this compound has been characterized in healthy volunteers and patient populations. The data consistently demonstrate dose-proportional pharmacokinetics.
Table 1: Single-Dose Pharmacokinetics of Intravenous this compound in Critically Ill Patients with Enteral Feeding Intolerance
| Dose (mg) | n | Mean Cmax (ng/mL) |
| 0.5 | 7 | 5.0 |
Cmax: Maximum plasma concentration Data from a study in critically ill patients.[3]
Table 2: Dose Proportionality of Intravenous this compound in Patients with Gastroparesis (Day 1)
| Dose (mg) | n | Mean Cmax (pg/mL) | Mean AUCτ (pg·h/mL) |
| 0.1 | 10 | 1637 | - |
| 0.3 | 9 | - | - |
| 1.0 | 7 | 16029 | - |
Cmax: Maximum plasma concentration; AUCτ: Area under the plasma concentration-time curve over the dosing interval. Specific mean AUCτ values were not provided in the source, but the study concluded that both Cmax and AUCτ were approximately dose-proportional.[1]
Table 3: Pharmacokinetic Parameters of Intravenous this compound in Healthy Volunteers
| Parameter | Value |
| Mean Terminal Elimination Half-life (t½) | 18.0 - 18.9 hours (on day 5 of multiple dosing) |
Data from a study in healthy participants receiving single and multiple daily intravenous infusions of 0.1 or 0.5 mg this compound.
Metabolism and Excretion
This compound is primarily cleared through both renal excretion and metabolism. Following intravenous administration of radiolabeled this compound in healthy male subjects, approximately 55.6% of the radioactivity was recovered in urine and 28.8% in feces. The parent drug was the predominant species in circulation.
Metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of two main metabolites, THRX-513466 and THRX-913682, which are also potent 5-HT4 receptor agonists. However, these metabolites are found at low levels in plasma.
Experimental Protocols
The pharmacokinetic parameters of intravenous this compound have been determined in several clinical studies. The methodologies employed in these key studies are detailed below.
Study in Patients with Gastroparesis (NCT03281577)
This was a single-center, placebo-controlled, double-blind, randomized study in 36 patients with diabetic or idiopathic gastroparesis.
-
Dosing: Participants received a daily 60-minute intravenous infusion of this compound (0.1 mg, 0.3 mg, or 1.0 mg) or placebo for three days.
-
Sample Collection: Plasma samples for pharmacokinetic analysis were collected at various time points.
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. While specific validation parameters for the this compound assay were not detailed in the publication, standard validation procedures for LC-MS/MS assays in clinical trials typically include assessments of linearity, precision, accuracy, selectivity, and stability, in line with regulatory guidelines.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA). The specific software used for the NCA was not specified in the primary study publication. Commonly used software for NCA in the pharmaceutical industry includes Phoenix® WinNonlin®.
Study in Individuals with Hepatic Impairment
This was a phase 1, non-randomized, open-label study comparing the pharmacokinetics of a single 60-minute intravenous infusion of this compound in healthy individuals (n=8) and patients with moderate (n=10) or severe (n=7) hepatic impairment.
-
Dosing: A single intravenous dose of this compound was administered.
-
Sample Collection: Plasma samples were collected to determine total and free drug concentrations.
-
Bioanalytical Method: Plasma concentrations of this compound and its two main metabolites were measured using validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, area under the concentration-time curve from time 0 to the last quantifiable concentration (AUClast), and AUC from time 0 to infinity (AUCinf), were determined.
Mandatory Visualization
Signaling Pathway of this compound
This compound exerts its prokinetic effects by acting as a selective agonist at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). The downstream signaling cascade is initiated by the activation of the Gs alpha subunit of the G protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomised study: effects of the 5-HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Hepatic Impairment on the Pharmacokinetics of Intravenously Administered this compound (TAK‐954) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural and Chemical Properties of Felcisetrag (TAK-954)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felcisetrag, also known as TAK-954 and TD-8954, is a potent and highly selective serotonin 5-HT4 receptor agonist that has been investigated for its prokinetic properties in the gastrointestinal (GI) tract.[1][2] Its targeted action on the 5-HT4 receptor makes it a subject of interest for conditions characterized by delayed GI motility, such as gastroparesis and postoperative ileus.[1][3] This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and the experimental methodologies used to characterize it.
Structural and Chemical Properties
This compound is a small molecule with a complex chemical structure designed for high-affinity binding to the 5-HT4 receptor.[4] While specific details regarding its crystalline structure from X-ray diffraction studies are not publicly available, its fundamental chemical and physical properties have been well-documented.
Table 1: Core Structural and Chemical Identifiers of this compound
| Property | Value | Reference |
| IUPAC Name | methyl 4-[[4-[[(2-propan-2-yl-1H-benzimidazole-4-carbonyl)amino]methyl]piperidin-1-yl]methyl]piperidine-1-carboxylate | |
| Chemical Formula | C₂₅H₃₇N₅O₃ | |
| Molecular Weight | 455.603 g/mol | |
| CAS Number | 916075-84-8 | |
| Synonyms | TAK-954, TD-8954 |
Mechanism of Action and Pharmacology
This compound exerts its pharmacological effects through its potent and selective agonism of the serotonin 5-HT4 receptor, a Gs protein-coupled receptor predominantly expressed in the gastrointestinal tract.
5-HT4 Receptor Binding and Selectivity
This compound demonstrates high affinity for the human 5-HT4(c) receptor subtype. Radioligand binding assays have been instrumental in quantifying this interaction. The selectivity of this compound is a key characteristic, with studies showing over 2,000-fold greater affinity for the 5-HT4 receptor compared to other serotonin receptor subtypes and a wide range of other receptors, ion channels, and enzymes.
Table 2: In Vitro Pharmacological Properties of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (pKi) | 9.4 | Human recombinant 5-HT4(c) receptors | |
| Functional Potency (pEC50) - cAMP | 9.3 | HEK-293 cells expressing human 5-HT4(c) receptors | |
| Functional Potency (pEC50) - Muscle Contraction | 8.6 | Guinea pig colonic longitudinal muscle/myenteric plexus |
Signal Transduction Pathway
Activation of the 5-HT4 receptor by this compound initiates a well-defined intracellular signaling cascade. As a Gs-coupled receptor, its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response of enhanced gastrointestinal motility.
References
- 1. Evaluation of the Pharmacokinetics of this compound (TAK-954), a 5-HT4 Receptor Agonist, in the Presence and Absence of Itraconazole, a Potent CYP3A4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of TD-8954, a clinical stage 5-HT(4) receptor agonist with gastrointestinal prokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Felcisetrag: A Potent 5-HT4 Receptor Agonist for Gastrointestinal Motility Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Felcisetrag (previously known as TD-8954 and TAK-954) is a high-affinity, selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist with demonstrated prokinetic properties across various preclinical models. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound in treating disorders of gastrointestinal (GI) motility. The data herein summarizes its potent in vitro activity, significant in vivo efficacy in enhancing gastrointestinal transit, and the experimental methodologies employed in these pivotal preclinical investigations.
Introduction
Gastrointestinal motility disorders, such as gastroparesis and constipation, represent a significant unmet medical need. The 5-HT4 receptor is a well-established target for prokinetic agents due to its role in facilitating acetylcholine release from enteric neurons, thereby stimulating GI muscle contraction and enhancing motility. This compound has emerged as a promising therapeutic candidate due to its high potency and selectivity for the 5-HT4 receptor, suggesting a favorable efficacy and safety profile. This document collates the key preclinical findings that form the basis of its clinical development.
In Vitro Pharmacology
The initial characterization of this compound involved a series of in vitro assays to determine its receptor binding affinity, selectivity, and functional agonist activity.
Receptor Binding and Selectivity
This compound demonstrates high affinity for the human recombinant 5-HT4(c) receptor, with a pKi of 9.4.[1][2] Importantly, it exhibits over 2,000-fold selectivity for the 5-HT4 receptor compared to a large panel of other receptors (n=78), including other serotonin receptor subtypes, non-serotonin G-protein coupled receptors, ion channels, enzymes, and transporters.[1][2] This high selectivity is a key attribute, minimizing the potential for off-target effects.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Species/System | Value | Reference |
| Binding Affinity (pKi) | Human recombinant 5-HT4(c) receptor | 9.4 | [1] |
| Functional Agonist Activity (pEC50) | HEK-293 cells expressing h5-HT4(c) (cAMP elevation) | 9.3 | |
| Guinea pig colonic longitudinal muscle/myenteric plexus (contraction) | 8.6 | ||
| Selectivity | Over 78 other receptors, ion channels, enzymes, and transporters | >2,000-fold |
Functional Agonist Activity
The functional agonist properties of this compound were assessed in cellular and isolated tissue models.
-
Cyclic AMP (cAMP) Elevation: In HEK-293 cells expressing the human 5-HT4(c) receptor, this compound stimulated the production of cAMP with a pEC50 of 9.3, confirming its potent agonist activity at the molecular level.
-
Isolated Tissue Contraction: In a functional assay using guinea pig colonic longitudinal muscle with the myenteric plexus intact, this compound induced tissue contraction with a pEC50 of 8.6. This demonstrates its ability to elicit a physiological response in a relevant gastrointestinal tissue preparation.
In Vivo Pharmacology
The prokinetic effects of this compound have been evaluated in several animal models, demonstrating its efficacy in enhancing gastrointestinal motility in vivo.
Guinea Pig Model of Colonic Transit
In conscious guinea pigs, subcutaneous administration of this compound (0.03-3 mg/kg) significantly accelerated colonic transit, as measured by a reduction in the time to excrete a carmine red dye marker.
Table 2: In Vivo Prokinetic Effects of this compound in Animal Models
| Animal Model | Administration Route | Doses Tested | Key Finding | Reference |
| Conscious Guinea Pig | Subcutaneous | 0.03-3 mg/kg | Increased colonic transit of carmine red dye | |
| Anesthetized Rat | Intraduodenal | 0.03-10 mg/kg | Dose-dependent relaxation of the esophagus | |
| Conscious Dog | Oral | 10 and 30 µg/kg | Increased contractility of the antrum, duodenum, and jejunum |
Rat Model of Esophageal Relaxation
In anesthetized rats, intraduodenal administration of this compound (0.03-10 mg/kg) induced a dose-dependent relaxation of the esophagus, indicating its potential to influence upper gastrointestinal function.
Dog Model of Gastrointestinal Contractility
Following oral administration to conscious dogs, this compound (10 and 30 µg/kg) led to a notable increase in the contractility of the antrum, duodenum, and jejunum. This finding in a larger animal model further supports its prokinetic activity throughout the upper gastrointestinal tract.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its prokinetic effects by activating the 5-HT4 receptor, a Gs-protein coupled receptor. This activation initiates a signaling cascade that leads to increased intracellular cAMP levels, which in turn modulates neuronal activity and smooth muscle contraction.
Experimental Workflow: In Vitro Functional Assay
The following diagram illustrates the general workflow for assessing the functional agonist activity of this compound in an isolated tissue preparation.
Experimental Workflow: In Vivo Colonic Transit Study
This diagram outlines the key steps in the in vivo assessment of this compound's effect on colonic transit in guinea pigs.
Detailed Experimental Protocols
In Vitro: Guinea Pig Colonic Longitudinal Muscle/Myenteric Plexus (LMMP) Contraction
-
Tissue Preparation: Male guinea pigs are euthanized, and a section of the distal colon is removed and placed in Krebs buffer. The longitudinal muscle layer with the attached myenteric plexus is carefully dissected from the underlying circular muscle.
-
Experimental Setup: The isolated LMMP strips are mounted in organ baths containing Krebs buffer at 37°C and gassed with 95% O2 / 5% CO2. The tissues are attached to isometric force transducers to record contractile activity.
-
Procedure: Tissues are allowed to equilibrate under a resting tension. Cumulative concentration-response curves are then generated by the stepwise addition of this compound to the organ bath.
-
Data Analysis: The contractile responses are measured and plotted against the drug concentration to determine the pEC50 value.
In Vivo: Guinea Pig Colonic Transit (Carmine Red Dye Method)
-
Animals: Conscious male guinea pigs are used.
-
Procedure: Animals are administered this compound or vehicle via subcutaneous injection. Following drug administration, a non-absorbable colored marker, carmine red dye, is injected into the proximal colon.
-
Data Collection: The time from dye administration to the appearance of the first red-colored fecal pellet is recorded for each animal.
-
Data Analysis: The mean transit time for the this compound-treated groups is compared to the vehicle-treated control group to determine the effect on colonic transit.
In Vivo: Anesthetized Rat Esophageal Relaxation
-
Animals and Anesthesia: Male rats are anesthetized for the duration of the experiment.
-
Surgical Preparation: A catheter is placed in the duodenum for drug administration. The esophagus is instrumented to measure relaxation.
-
Procedure: this compound or vehicle is administered intraduodenally in a cumulative dose-dependent manner.
-
Data Collection: Changes in esophageal tone or relaxation are recorded continuously.
-
Data Analysis: The magnitude of esophageal relaxation is quantified and plotted against the administered dose.
In Vivo: Conscious Dog GI Contractility
-
Animals: Conscious beagle dogs are used.
-
Instrumentation: Dogs are surgically implanted with telemetry devices or strain gauge transducers on the serosal surfaces of the antrum, duodenum, and jejunum to record contractile activity.
-
Procedure: After a recovery period, fasted dogs are administered this compound or vehicle orally.
-
Data Collection: Gastrointestinal contractility is recorded telemetrically for a defined period post-dosing.
-
Data Analysis: The frequency and amplitude of contractions are analyzed and compared between the this compound and vehicle treatment groups.
Conclusion
The preclinical data for this compound provide a strong foundation for its development as a prokinetic agent. Its high potency and selectivity for the 5-HT4 receptor, demonstrated in vitro, translate to robust efficacy in enhancing gastrointestinal motility in multiple animal models. These findings underscore the potential of this compound to address the unmet needs of patients with gastrointestinal motility disorders. Further clinical investigation is warranted to confirm these promising preclinical results in patient populations.
References
- 1. The Pharmacology of TD-8954, a Potent and Selective 5-HT(4) Receptor Agonist with Gastrointestinal Prokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Prokinetic Profile of Felcisetrag on Gastrointestinal Smooth Muscle: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in vitro effects of Felcisetrag, a potent and highly selective serotonin 5-HT₄ receptor agonist, on gastrointestinal (GI) smooth muscle. This compound has demonstrated significant prokinetic activity in clinical trials, accelerating gastric emptying, small bowel, and colonic transit in patients with gastroparesis.[1][2][3] This document synthesizes the available preclinical data and outlines the established experimental methodologies and signaling pathways relevant to its mechanism of action.
Quantitative Analysis of this compound's Prokinetic Effects
While specific in vitro dose-response data for this compound on isolated GI smooth muscle tissues from published literature is limited, clinical studies in patients with gastroparesis provide quantitative evidence of its prokinetic efficacy across different regions of the GI tract. These in vivo findings are a direct consequence of its action on the 5-HT₄ receptors within the enteric nervous system, which in turn modulates smooth muscle function.
The following table summarizes key quantitative outcomes from a randomized, placebo-controlled study investigating the effects of intravenous this compound in patients with gastroparesis.[1][4]
| Parameter | This compound Dose | Result vs. Placebo | Significance |
| Gastric Emptying T1/2 | 0.1 mg, 0.3 mg, 1.0 mg | Significantly accelerated | Overall P < 0.01 |
| Colonic Filling at 6h | 0.1 mg, 0.3 mg, 1.0 mg | Significantly accelerated | Overall P < 0.01 |
| 10% Small Bowel Transit Time | 0.1 mg, 0.3 mg, 1.0 mg | Significantly accelerated | Overall P < 0.01 |
| Ascending Colon Emptying T1/2 | 0.1 mg, 0.3 mg, 1.0 mg | Significantly accelerated | - |
| Colonic Transit at 48h | 0.1 mg, 0.3 mg | Accelerated | - |
Core Mechanism of Action: 5-HT₄ Receptor Agonism
This compound's prokinetic activity stems from its high affinity and selectivity for the 5-HT₄ receptor. The activation of these receptors, which are located on enteric neurons and smooth muscle cells, initiates a signaling cascade that ultimately enhances gastrointestinal motility.
Signaling Pathway of 5-HT₄ Receptor Activation
The binding of this compound to the 5-HT₄ receptor on presynaptic terminals of cholinergic neurons in the myenteric plexus is a key initiating event. This interaction triggers a G-protein-coupled signaling cascade that leads to increased synthesis and release of acetylcholine (ACh). ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to their contraction and an overall prokinetic effect.
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Experimental Protocols for In Vitro Assessment
Standard organ bath assays are the gold standard for evaluating the direct effects of pharmacological agents on isolated gastrointestinal smooth muscle. The following outlines a typical experimental workflow for assessing the effects of a 5-HT₄ agonist like this compound.
Isolated Tissue Preparation and Organ Bath Assay
This protocol is a generalized procedure based on established methodologies for studying the effects of 5-HT₄ receptor agonists on intestinal muscle strips.
-
Tissue Acquisition and Preparation:
-
Segments of the desired gastrointestinal region (e.g., stomach, ileum, colon) are obtained from a suitable animal model (e.g., guinea pig, rat) or human tissue samples.
-
The longitudinal or circular smooth muscle layer is carefully dissected and cut into strips of a standardized size (e.g., 10 mm long, 2 mm wide).
-
-
Mounting in Organ Bath:
-
The muscle strips are mounted in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
One end of the strip is fixed, and the other is connected to an isometric force transducer to record muscle tension.
-
-
Equilibration and Viability Check:
-
The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.
-
The viability and contractility of the muscle strips are confirmed by stimulation with a known contracting agent, such as acetylcholine or potassium chloride.
-
-
Drug Administration and Data Recording:
-
Once a stable baseline is achieved, this compound is added to the organ bath in a cumulative, concentration-dependent manner.
-
The resulting changes in muscle tension (contraction or relaxation) are continuously recorded.
-
To confirm the mechanism of action, experiments can be repeated in the presence of a selective 5-HT₄ receptor antagonist.
-
Caption: Experimental workflow for in vitro organ bath studies.
References
- 1. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomised study: effects of the 5-HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. mims.com [mims.com]
Felcisetrag: A Technical Guide on its Role in Gastroparesis Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gastroparesis, a debilitating motility disorder characterized by delayed gastric emptying, presents a significant clinical challenge with limited therapeutic options. Felcisetrag (also known as TAK-954) is an investigational, highly selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist demonstrating prokinetic effects throughout the gastrointestinal tract. This technical guide provides a comprehensive overview of the mechanism of action, clinical efficacy, safety profile, and experimental protocols related to the use of this compound in the management of gastroparesis. The data presented is primarily derived from a key Phase 2 clinical trial (NCT03281577), offering valuable insights for researchers and professionals in the field of gastroenterology and drug development.
Mechanism of Action: 5-HT4 Receptor Agonism
This compound exerts its prokinetic effects by acting as a potent and highly selective agonist of the 5-HT4 receptor. These receptors are predominantly expressed on neurons and smooth muscle cells within the gastrointestinal tract.
Signaling Pathway
Activation of the 5-HT4 receptor by this compound initiates a G-protein-coupled signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets involved in enhancing gastrointestinal motility, including components of the smooth muscle contractile apparatus and proteins that modulate neurotransmitter release, ultimately leading to coordinated prokinetic activity.
Clinical Efficacy in Gastroparesis
A pivotal single-center, randomized, double-blind, placebo-controlled Phase 2 study (NCT03281577) evaluated the efficacy of intravenous this compound in patients with diabetic and idiopathic gastroparesis.[1] The study demonstrated that this compound significantly accelerates gastric emptying and transit through the small and large bowel.[1]
Quantitative Efficacy Data
The following tables summarize the key quantitative outcomes from the aforementioned clinical trial.[1]
Table 1: Effect of this compound on Gastric Emptying Half-Time (T1/2)
| Treatment Group | N | Baseline GE T1/2 (min, Mean ± SD) | Day 2 GE T1/2 (min, Mean ± SD) | Adjusted Mean Change from Baseline (min) | P-value vs. Placebo |
| Placebo | 10 | 150.3 ± 46.5 | 145.5 ± 53.2 | -4.8 | - |
| This compound 0.1 mg | 10 | 162.1 ± 55.8 | 109.8 ± 38.1 | -52.3 | <0.05 |
| This compound 0.3 mg | 9 | 148.9 ± 39.7 | 98.6 ± 29.4 | -50.3 | <0.05 |
| This compound 1.0 mg | 7 | 155.4 ± 41.2 | 101.7 ± 33.5 | -53.7 | <0.05 |
| GE T1/2: Gastric Emptying Half-Time. Data adjusted for baseline values. P-values are Bonferroni corrected. |
Table 2: Effect of this compound on Small Bowel and Colonic Transit
| Treatment Group | N | Colonic Filling at 6h (%) | 10% Small Bowel Transit Time (min) | Ascending Colon Emptying T1/2 (h) |
| Placebo | 10 | 15.2 | 180.5 | 28.3 |
| This compound 0.1 mg | 10 | 45.1 | 125.4 | 16.1 |
| This compound 0.3 mg | 9 | 48.3 | 120.2 | 15.5 |
| This compound 1.0 mg | 7 | 49.6 | 118.7 | 14.9 |
| P < 0.05 vs. Placebo (Bonferroni corrected). |
Safety and Tolerability Profile
In the Phase 2 study, intravenous this compound was well tolerated. The majority of adverse events (AEs) were mild to moderate in severity.[1]
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Placebo (N=10) n (%) | This compound 0.1 mg (N=10) n (%) | This compound 0.3 mg (N=9) n (%) | This compound 1.0 mg (N=7) n (%) |
| Any TEAE | 5 (50.0) | 6 (60.0) | 5 (55.6) | 4 (57.1) |
| Diarrhea | 1 (10.0) | 2 (20.0) | 2 (22.2) | 1 (14.3) |
| Nausea | 1 (10.0) | 1 (10.0) | 2 (22.2) | 1 (14.3) |
| Abdominal Pain | 0 (0.0) | 1 (10.0) | 1 (11.1) | 0 (0.0) |
| Headache | 1 (10.0) | 0 (0.0) | 1 (11.1) | 1 (14.3) |
| This table represents a selection of the most common AEs. The frequency of AEs was generally comparable between this compound doses and placebo. |
No clinically significant findings were observed in laboratory tests, vital signs, or electrocardiograms (ECGs).[1]
Experimental Protocols
Gastric Emptying Scintigraphy
The following protocol was employed to assess gastric emptying.
Small Bowel and Colonic Transit Measurement
To assess transit beyond the stomach, a dual-isotope method was utilized.
-
Small Bowel Transit: Following the completion of the 4-hour gastric emptying study, the progression of the 99mTc label through the small intestine was monitored. The time for 10% of the label to empty from the stomach was used as a measure of small bowel transit.
-
Colonic Transit: A methacrylate-coated capsule containing 111In-charcoal was administered with the test meal. This capsule dissolves at a pH > 6, releasing the radiolabel in the terminal ileum. Gamma camera imaging was performed at 24 and 48 hours to assess colonic transit, with the geometric center of the 111In label calculated to quantify progression through the colon.
Pharmacokinetic Analysis
Blood samples for pharmacokinetic analysis were collected at pre-defined intervals following intravenous infusion of this compound. Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including maximum concentration (Cmax), area under the curve (AUC), and elimination half-life (t1/2), were calculated using non-compartmental analysis.
Conclusion and Future Directions
This compound, a highly selective 5-HT4 receptor agonist, has demonstrated significant prokinetic effects across the gastrointestinal tract in patients with gastroparesis. The available data from Phase 2 clinical trials indicates a favorable safety and tolerability profile. These findings support the continued investigation of this compound in larger, long-term Phase 3 trials to fully elucidate its therapeutic potential as a novel treatment for gastroparesis and other gastrointestinal motility disorders. Further research may also focus on elucidating the specific downstream targets of PKA that mediate the prokinetic effects of this compound and exploring its efficacy in different patient subgroups.
References
Felcisetrag: A Novel 5-HT4 Receptor Agonist for Intestinal Motility Disorders
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intestinal motility disorders, such as gastroparesis and chronic constipation, represent a significant clinical challenge with a substantial unmet need for effective and safe therapeutic agents. Felcisetrag (formerly known as TD-8954 and TAK-954) is a potent and highly selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist currently under investigation for its prokinetic properties. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the therapeutic potential of this compound. It details the compound's mechanism of action, receptor binding profile, and its effects on gastrointestinal transit, supported by detailed experimental protocols and quantitative data analysis.
Introduction
The enteric nervous system (ENS) relies heavily on serotonin (5-HT) signaling to regulate gastrointestinal motility. Specifically, the activation of 5-HT4 receptors, which are G-protein coupled receptors predominantly expressed on enteric neurons, facilitates the release of acetylcholine, a key excitatory neurotransmitter that promotes smooth muscle contraction and peristalsis.[1] While earlier 5-HT4 agonists demonstrated prokinetic efficacy, their clinical use was often hampered by off-target effects, particularly cardiovascular adverse events, due to a lack of receptor selectivity.[1]
This compound has emerged as a promising new-generation 5-HT4 agonist, engineered for high potency and selectivity, thereby minimizing the risk of off-target interactions.[2][3] This document synthesizes the available scientific and clinical evidence on this compound, offering a technical resource for the research and drug development community.
Mechanism of Action: 5-HT4 Receptor Signaling
This compound exerts its prokinetic effects by acting as an agonist at the 5-HT4 receptor on presynaptic terminals of cholinergic enteric neurons. The binding of this compound initiates a downstream signaling cascade that enhances the release of acetylcholine (ACh) into the neuromuscular junction, leading to increased smooth muscle contraction and accelerated intestinal transit.
The primary signaling pathway is mediated by the Gs alpha subunit of the G-protein complex. Upon receptor activation, Gsα stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates key proteins involved in the machinery of neurotransmitter release, such as tomosyn and complexin, facilitating the exocytosis of acetylcholine-containing vesicles.[4] This targeted action potentiates cholinergic neurotransmission, thereby enhancing the amplitude and coordination of peristaltic waves.
Quantitative Data Presentation
Receptor Binding Affinity and Selectivity
This compound demonstrates high affinity for the human 5-HT4(c) receptor, with a pKi value of 9.4. This affinity is notably higher than other 5-HT4 agonists. Crucially, this compound exhibits over 2,000-fold selectivity for the 5-HT4 receptor compared to a panel of 78 other targets, including other serotonin receptor subtypes, ion channels, and enzymes, indicating a low potential for off-target effects.
| Compound | 5-HT4(c) Receptor Affinity (pKi) | 5-HT4(c) Receptor Functional Potency (pEC50) | Intrinsic Activity (vs. 5-HT) |
| This compound (TD-8954) | 9.4 | 9.3 | 83% |
| Tegaserod | 8.6 | 8.7 | 120% |
| Prucalopride | 7.6 | 7.9 | 109% |
| Cisapride | 7.1 | 7.4 | 101% |
| Mosapride | 6.8 | 6.3 | 22% |
| Data sourced from Beattie et al., 2011. |
Clinical Efficacy in Gastroparesis (NCT03281577)
A single-center, placebo-controlled study evaluated the effects of intravenous this compound in 36 patients with diabetic or idiopathic gastroparesis. The study demonstrated a significant, dose-dependent acceleration of gastric, small bowel, and colonic transit.
| Parameter | Placebo (n=10) | This compound 0.1 mg (n=10) | This compound 0.3 mg (n=9) | This compound 1.0 mg (n=7) |
| Gastric Emptying T1/2 (min) | 158.3 | 102.5 | 108.8 | 100.3 |
| Small Bowel Transit (10% emptying, min) | 71.3 | 40.5 | 43.1 | 40.0 |
| Colonic Filling at 6h (%) | 12.0 | 45.1 | 40.3 | 48.7 |
| Ascending Colon Emptying T1/2 (h) | 20.3 | 11.2 | 12.5 | 11.8 |
| Overall Colonic Transit at 48h (Geometric Center) | 1.8 | 2.9 | 2.8 | 2.4 |
| * p < 0.05 compared to placebo. Data adapted from Chedid et al., 2021. |
Experimental Protocols
Preclinical In Vitro Assays
-
Objective: To determine the binding affinity (pKi) and functional potency (pEC50) of this compound at the human 5-HT4(c) receptor.
-
Methodology:
-
Receptor Binding: Radioligand binding assays were performed using membranes from HEK-293 cells stably expressing the recombinant human 5-HT4(c) receptor. Assays were conducted with a competing radioligand, and the inhibition constant (Ki) for this compound was determined and converted to pKi (-log Ki).
-
cAMP Accumulation: HEK-293 cells expressing the h5-HT4(c) receptor were incubated with varying concentrations of this compound. The intracellular accumulation of cAMP was measured using a competitive immunoassay. The concentration of this compound producing a half-maximal response (EC50) was calculated and converted to pEC50 (-log EC50).
-
-
Data Analysis: Data were analyzed using non-linear regression to determine pKi and pEC50 values.
-
Objective: To assess the prokinetic effect of this compound in an ex vivo model.
-
Methodology:
-
Longitudinal muscle/myenteric plexus (LMMP) preparations were isolated from the guinea pig colon.
-
Tissues were mounted in organ baths containing Krebs solution and maintained at 37°C.
-
Cumulative concentration-response curves were generated for this compound and other 5-HT4 agonists.
-
Contractile responses were measured isometrically and expressed as a percentage of the response to a maximal concentration of 5-HT.
-
-
Data Analysis: pEC50 values were calculated from the concentration-response curves.
Preclinical In Vivo Models
-
Objective: To evaluate the effect of this compound on whole-gut transit.
-
Methodology:
-
Male Dunkin-Hartley guinea pigs were used.
-
This compound (0.03–3 mg/kg) or vehicle was administered subcutaneously.
-
Immediately after dosing, a non-absorbable colored marker (carmine red dye) was administered orally.
-
The time to excretion of the first red-colored stool was recorded as a measure of colonic transit time.
-
-
Data Analysis: Statistical comparison of transit times between this compound-treated and vehicle-treated groups was performed using ANOVA followed by Dunnett's post hoc test.
-
Objective: To assess the effect of this compound on upper gastrointestinal smooth muscle tone.
-
Methodology:
-
Male Sprague-Dawley rats were anesthetized.
-
Sonomicrometry crystals were sutured to the outer esophageal wall to measure muscle relaxation (increase in distance).
-
This compound (0.03–10 mg/kg) was administered intraduodenally.
-
Changes in the inter-crystal distance were recorded to quantify esophageal relaxation.
-
-
Data Analysis: Dose-dependent changes in esophageal diameter were analyzed.
Clinical Trial Protocol (NCT03281577)
-
Objective: To evaluate the pharmacokinetics and pharmacodynamics of intravenous this compound on gastrointestinal transit in patients with gastroparesis.
-
Study Design: Single-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 36 patients with a confirmed diagnosis of idiopathic (n=22) or diabetic (n=14) gastroparesis with delayed solid gastric emptying.
-
Intervention: Participants received daily intravenous infusions of placebo, this compound 0.1 mg, 0.3 mg, or 1.0 mg for three consecutive days.
-
Methodology for Transit Measurement:
-
Baseline Gastric Emptying: A standardized 4-hour gastric emptying scintigraphy study was performed at baseline using a 99mTc-labeled egg meal (300 kcal, 30% fat).
-
Post-Infusion Pan-Intestinal Transit: On Day 2, following the infusion, a comprehensive 48-hour transit study was conducted. Participants consumed the same 99mTc-labeled meal, which also contained 111In-labeled charcoal delivered in a methacrylate-coated capsule to measure small bowel and colonic transit.
-
Gamma camera imaging was performed at regular intervals to track the movement of the radiolabeled markers through the stomach, small bowel, and colon.
-
-
Primary Endpoint: Gastric emptying half-time (T1/2) on Day 2.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to assess the treatment effect, with baseline transit parameters used as covariates.
Safety and Tolerability
In the phase 2 study in gastroparesis patients, intravenous this compound was well-tolerated. The most common adverse events were gastrointestinal in nature, such as diarrhea and nausea, which are consistent with the prokinetic mechanism of action of 5-HT4 agonists. Importantly, no clinically significant cardiac effects, including QTc prolongation, were observed. In preclinical studies, this compound did not inhibit the hERG potassium channel at concentrations significantly higher than those required for 5-HT4 receptor activation, further supporting its favorable cardiovascular safety profile.
Conclusion and Future Directions
This compound is a highly potent and selective 5-HT4 receptor agonist that has demonstrated robust prokinetic activity across the entire gastrointestinal tract in both preclinical models and clinical studies. Its high selectivity for the 5-HT4 receptor translates to a promising safety profile, particularly concerning cardiovascular risk. The significant acceleration of gastric, small bowel, and colonic transit in patients with gastroparesis underscores its therapeutic potential for a range of intestinal motility disorders.
Future research should focus on larger, phase 3 clinical trials to confirm these efficacy and safety findings in broader patient populations. Additionally, the development of an oral formulation would enhance its utility for the chronic management of disorders like gastroparesis and chronic idiopathic constipation. Further investigation into its efficacy in other conditions characterized by dysmotility, such as postoperative ileus and enteral feeding intolerance in critically ill patients, is also warranted.
References
- 1. Atractylenolide-1 alleviates gastroparesis in diabetic rats by activating the stem cell factor/c-kit signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of TD-8954, a Potent and Selective 5-HT(4) Receptor Agonist with Gastrointestinal Prokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating Felcisetrag for Postoperative Gastrointestinal Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Felcisetrag (TAK-954), a selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist, and its investigation for the management of postoperative gastrointestinal dysfunction. This document synthesizes available data from clinical trials and preclinical research to offer a comprehensive resource for professionals in the field of gastroenterology and drug development.
Introduction
Postoperative gastrointestinal dysfunction, commonly manifesting as postoperative ileus (POI), is a frequent complication following abdominal surgery. It is characterized by a transient cessation of coordinated bowel motility, leading to symptoms such as nausea, vomiting, abdominal distension, and delayed tolerance of oral intake. POI is a significant contributor to patient discomfort, prolonged hospital stays, and increased healthcare costs.
This compound is a potent and selective 5-HT4 receptor agonist that has been investigated for its prokinetic properties. The activation of 5-HT4 receptors on enteric neurons is known to facilitate the release of acetylcholine, a key neurotransmitter that stimulates gastrointestinal motility. By targeting this pathway, this compound was hypothesized to accelerate the recovery of gastrointestinal function in the postoperative period.
Mechanism of Action and Signaling Pathway
This compound exerts its prokinetic effects by acting as an agonist at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR) predominantly expressed on neurons in the enteric nervous system (ENS).
Signaling Pathway of this compound
Activation of the 5-HT4 receptor by this compound initiates a downstream signaling cascade that ultimately enhances gastrointestinal motility. The binding of this compound to the 5-HT4 receptor leads to the activation of the associated Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is believed to play a crucial role in modulating the excitability of enteric neurons and promoting the release of acetylcholine (ACh) at the neuromuscular junction in the gut wall. The increased availability of ACh enhances smooth muscle contraction and promotes coordinated peristaltic activity.
Clinical Development Program
This compound has been evaluated in clinical trials for its efficacy and safety in managing gastrointestinal dysmotility, including postoperative gastrointestinal dysfunction and gastroparesis.
Phase 2 Study in Postoperative Gastrointestinal Dysfunction (NCT03827655)
A key investigation of this compound was a Phase 2, randomized, double-blind, placebo-controlled, multicenter study to assess its efficacy and safety for the prophylaxis and treatment of postoperative gastrointestinal dysfunction in patients undergoing bowel resection.
The study followed a structured workflow from screening to follow-up to ensure patient safety and data integrity.
-
Study Design: A Phase 2, randomized, placebo-controlled, parallel five-arm, double-blind, multicenter study.[1]
-
Participants: 209 adults undergoing open or laparoscopic-assisted bowel surgery.[1]
-
Intervention Arms:
-
Placebo (intravenous)
-
This compound 0.1 mg (intravenous) pre-surgery only
-
This compound 0.5 mg (intravenous) pre-surgery only
-
This compound 0.1 mg (intravenous) pre-surgery and daily post-surgery
-
This compound 0.5 mg (intravenous) pre-surgery and daily post-surgery[1]
-
-
Dosing: Intravenous infusion of this compound or placebo administered pre-surgery and, for the daily dosing arms, continued once daily post-surgery until the return of gastrointestinal function or for a maximum of 10 days.[1]
-
Primary Endpoint: Time to recovery of gastrointestinal function.[1]
-
Secondary Endpoints: While detailed results for secondary endpoints are not publicly available, they typically include measures such as time to first flatus, time to first bowel movement, time to tolerance of solid food, and length of hospital stay.
The primary efficacy endpoint results of the Phase 2 study are summarized below.
| Treatment Arm | N | Median Time to Recovery of GI Function (Days) | p-value vs. Placebo |
| Placebo | - | 1.9 | - |
| This compound 0.5 mg (pre-surgery only) | - | 2.6 | > 0.05 |
| This compound 0.5 mg (daily) | - | 2.6 | > 0.05 |
Data for the 0.1 mg arms were not fully reported in the available literature.
The study concluded that this compound was well tolerated with no new safety concerns; however, no clinically meaningful difference in the time to recovery of gastrointestinal function was observed compared to placebo.
Study in Gastroparesis (NCT03281577)
To further characterize its prokinetic effects, this compound was also investigated in patients with gastroparesis. This study provides valuable quantitative data on its effects on gastrointestinal transit.
-
Study Design: A single-center, placebo-controlled study.
-
Participants: 36 patients with diabetic or idiopathic gastroparesis.
-
Intervention Arms:
-
Placebo (intravenous)
-
This compound 0.1 mg (intravenous)
-
This compound 0.3 mg (intravenous)
-
This compound 1.0 mg (intravenous)
-
-
Dosing: Daily intravenous infusion for 3 days.
-
Primary Endpoint: Gastric emptying half-time (T1/2) measured by scintigraphy.
-
Methodology for Transit Measurement: Gastric, small bowel, and colonic transit of solids were measured over 48 hours using a standardized radiolabeled meal (99mTc-egg meal) and 111In-charcoal delivered in a methacrylate-coated capsule.
This compound demonstrated a significant acceleration of gastrointestinal transit in patients with gastroparesis.
| Parameter | Placebo (n=10) | This compound 0.1 mg (n=10) | This compound 0.3 mg (n=9) | This compound 1.0 mg (n=7) | Overall p-value |
| Gastric Emptying T1/2 (min) | - | Significantly accelerated | Significantly accelerated | Significantly accelerated | < 0.01 |
| Colonic Filling at 6h (%) | - | Significantly increased | Significantly increased | Significantly increased | < 0.01 |
| 10% Small Bowel Transit Time (min) | - | Significantly accelerated | Significantly accelerated | Significantly accelerated | < 0.01 |
| Ascending Colon Emptying T1/2 (h) | - | Significantly accelerated | Significantly accelerated | Significantly accelerated | < 0.05 |
| Colonic Transit at 48h (Geometric Center) | - | Accelerated | Accelerated | - | - |
Specific mean/median values and measures of variance were not consistently reported across all sources.
These findings suggest that intravenous this compound has prokinetic effects throughout the gastrointestinal tract.
Discussion and Future Directions
The clinical trial in postoperative gastrointestinal dysfunction did not demonstrate a significant benefit of this compound over placebo in accelerating the recovery of gut function. Several factors could have contributed to this outcome, including the multifactorial nature of POI, which involves inflammatory and neurogenic pathways that may not be fully addressed by a single prokinetic agent. The timing of drug administration and the specific patient population may also have influenced the results.
In contrast, the positive results from the gastroparesis study indicate that this compound does possess significant prokinetic activity. This discrepancy highlights the complexity of gastrointestinal dysmotility disorders and the need for patient stratification and targeted therapeutic approaches.
Future research could explore the potential of this compound in other motility disorders or in combination with agents that target different pathophysiological aspects of POI, such as anti-inflammatory drugs. Further investigation into the optimal dosing regimen and patient selection criteria is also warranted.
Conclusion
This compound is a selective 5-HT4 receptor agonist with demonstrated prokinetic effects on the gastrointestinal tract. While it was well-tolerated, the Phase 2 clinical trial in patients undergoing bowel resection did not show a significant improvement in the time to recovery of gastrointestinal function compared to placebo. Further studies are needed to fully elucidate the therapeutic potential of this compound in the management of gastrointestinal dysmotility.
References
Methodological & Application
Application Notes and Protocols for Felcisetrag in Animal Models of Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felcisetrag (also known as TAK-954) is a novel, highly selective and potent 5-hydroxytryptamine-4 (5-HT4) receptor agonist.[1][2] It has demonstrated significant prokinetic activity throughout the gastrointestinal tract in experimental models and has been shown to accelerate gastric, small bowel, and colonic transit in patients with gastroparesis.[1][3] These application notes provide detailed protocols for the administration of this compound in preclinical animal models of gastroparesis to evaluate its therapeutic potential.
Mechanism of Action: 5-HT4 Receptor Signaling Pathway
This compound exerts its prokinetic effects by activating 5-HT4 receptors, which are predominantly expressed on enteric neurons. This activation enhances cholinergic neurotransmission, leading to increased smooth muscle contraction and accelerated gastrointestinal motility.
References
Application Notes & Protocols for Intravenous Felcisetrag Infusion
For Research, Scientific, and Drug Development Professionals
Introduction
Felcisetrag is a potent and highly selective serotonin 5-HT4 receptor agonist currently under investigation for its prokinetic effects on the gastrointestinal (GI) tract.[1][2][3][4] It has been evaluated in clinical trials for conditions such as gastroparesis and postoperative gastrointestinal dysfunction.[1] These application notes provide a detailed summary of the available clinical research data and protocols for the intravenous administration of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and activating 5-HT4 receptors. This activation is believed to stimulate the cAMP/PKA signaling pathway, which in turn enhances gastrointestinal motility. This mechanism of action has been shown to accelerate gastric emptying, as well as small bowel and colonic transit.
Quantitative Data Summary
The following tables summarize the dosing and pharmacokinetic parameters of intravenous this compound as reported in clinical studies.
Table 1: Intravenous this compound Dosing Regimens in Clinical Trials
| Clinical Indication | Dosage(s) | Administration Schedule | Infusion Duration | Reference |
| Gastroparesis | 0.1 mg, 0.3 mg, 1.0 mg | Once daily for 3 days | 60 minutes | |
| Postoperative GI Dysfunction | 0.1 mg, 0.5 mg | Pre-surgery only, or pre-surgery and daily post-surgery | Not specified, diluted in 100 mL |
Table 2: Summary of Pharmacokinetic and Pharmacodynamic Effects
| Parameter | Observation | Reference |
| Pharmacokinetics | Dose-proportional | |
| Clearance | Primarily through renal excretion and metabolism | |
| Gastric Emptying (T1/2) | Significantly accelerated at all tested doses (0.1, 0.3, 1.0 mg) | |
| Small Bowel Transit | Significantly accelerated | |
| Colonic Transit | Accelerated, particularly at 0.1 mg and 0.3 mg doses | |
| Safety | Well-tolerated with no major safety concerns reported |
Experimental Protocols
The following protocols are based on methodologies described in published clinical trials of intravenous this compound.
Protocol 1: Intravenous Infusion of this compound for Gastroparesis Study
Objective: To evaluate the effect of intravenous this compound on gastric emptying and gastrointestinal transit in patients with gastroparesis.
Materials:
-
This compound for injection (lyophilized powder or sterile solution)
-
Placebo for injection (matching vehicle)
-
Sterile saline or dextrose solution for dilution (if required)
-
Infusion pump and administration set
-
Standard monitoring equipment (ECG, vital signs)
Procedure:
-
Patient Population: Patients with a confirmed diagnosis of diabetic or idiopathic gastroparesis.
-
Randomization: Participants are randomized in a double-blind fashion to receive either placebo or this compound at doses of 0.1 mg, 0.3 mg, or 1.0 mg.
-
Drug Preparation: The assigned study drug (this compound or placebo) is prepared by a qualified pharmacist. If provided as a lyophilized powder, it is reconstituted according to the manufacturer's instructions. The final dose is administered as a 60-minute intravenous infusion.
-
Administration:
-
Administer the infusion once daily for a total of three consecutive days.
-
Monitor vital signs and for any adverse events before, during, and after the infusion.
-
-
Efficacy Assessment:
-
Baseline: A 4-hour gastric emptying scintigraphy study is performed using a standardized radiolabeled meal (e.g., 99mTc-egg meal).
-
Post-Infusion (Day 2): Gastric, small bowel, and colonic transit are measured over a 48-hour period using a similar standardized meal with the addition of a radiolabeled marker for colonic transit (e.g., 111In-charcoal).
-
-
Pharmacokinetic Sampling: Collect blood samples at predetermined time points to analyze the pharmacokinetic profile of this compound.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the 5-HT4 receptor, leading to increased GI motility.
Experimental Workflow for Gastroparesis Clinical Trial
Caption: Workflow of a clinical trial evaluating this compound in gastroparesis.
References
- 1. Randomised study: effects of the 5-HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and Nonclinical Disposition and In Vitro Drug-Drug Interaction Potential of this compound, a Highly Selective and Potent 5-HT4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Felcisetrag's Effect on Gastric Emptying via Scintigraphy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing scintigraphy to measure the effect of Felcisetrag, a selective 5-HT4 receptor agonist, on gastric emptying. This information is intended to guide researchers in designing and executing robust preclinical and clinical studies.
Introduction
This compound is a potent and highly selective 5-HT4 receptor agonist that has demonstrated prokinetic activity throughout the gastrointestinal tract.[1] Gastric emptying scintigraphy is the gold standard for quantitatively assessing gastric motility due to its non-invasive nature and ability to accurately measure the rate at which stomach contents are emptied.[2] This document outlines the standardized methodology to evaluate the pharmacodynamic effects of this compound on gastric emptying in patient populations such as those with gastroparesis, a condition characterized by delayed gastric emptying.[1][3]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its prokinetic effects by activating 5-HT4 receptors. These receptors are predominantly located on enteric neurons.[4] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to increased acetylcholine release, which in turn stimulates smooth muscle contraction and enhances gastrointestinal motility. The high selectivity of this compound for the 5-HT4 receptor is expected to provide a favorable safety profile, minimizing off-target effects.
References
- 1. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 3. Randomised study: effects of the 5-HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Clinical Trials of Felcisetrag in Postoperative Ileus
For Researchers, Scientists, and Drug Development Professionals
Introduction to Postoperative Ileus and Felcisetrag
Postoperative ileus (POI) is a transient inhibition of gastrointestinal motility that commonly occurs after abdominal surgery.[1][2] It is characterized by symptoms such as nausea, vomiting, abdominal distension, and a delay in the passage of flatus and stool.[2] Prolonged POI is a significant clinical and economic burden, contributing to patient discomfort, increased risk of complications, and extended hospital stays.[3] The pathophysiology of POI is complex, involving both a short-lived neural phase triggered by surgical manipulation and a more sustained inflammatory phase.[1]
This compound is a potent and highly selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist. The activation of 5-HT4 receptors on enteric neurons is known to facilitate the release of acetylcholine, a key neurotransmitter that stimulates gastrointestinal motility. This mechanism provides a strong rationale for investigating this compound as a potential therapeutic agent to accelerate the resolution of POI.
Mechanism of Action and Signaling Pathway
This compound exerts its prokinetic effect by stimulating 5-HT4 receptors, which are G-protein coupled receptors located on presynaptic terminals of cholinergic enteric neurons. Activation of these receptors initiates a signaling cascade that enhances the release of acetylcholine (ACh) into the neuromuscular junction of the gut wall. ACh then binds to muscarinic receptors on smooth muscle cells, leading to increased muscle contraction and coordinated peristalsis.
Preclinical and Phase II Clinical Data Summary
This compound has demonstrated prokinetic effects in both preclinical models and clinical studies in other indications. A study in patients with gastroparesis showed that intravenous this compound significantly accelerated gastric, small bowel, and colonic transit compared to placebo.
A Phase II, randomized, placebo-controlled study (NCT03827655) evaluated the efficacy and safety of this compound for postoperative gastrointestinal dysfunction in 209 adults undergoing bowel surgery. While the study concluded that this compound was well-tolerated with no new safety concerns, it did not show a clinically meaningful difference in the primary endpoint of time to recovery of gastrointestinal function versus placebo.
| Parameter | Placebo | This compound 0.5 mg (Pre-surgery only) | This compound 0.5 mg (Pre- and Post-surgery) |
| Number of Patients | ~42 | ~42 | ~42 |
| Median Time to Recovery of GI Function (days) | 1.9 | 2.6 | 2.6 |
| P-value vs. Placebo | - | >0.05 | >0.05 |
| Table 1: Key Efficacy Outcome from Phase II POI Study (NCT03827655). Data is based on the published abstract. |
| Adverse Event Profile | |
| Overall Incidence | No notable differences in adverse events were observed between the treatment arms and placebo. |
| Common Adverse Events | In a study on gastroparesis, the most common adverse events were gastrointestinal in nature, such as diarrhea and nausea, which are typical for 5-HT4 agonists. |
| Cardiovascular Safety | No clinically significant cardiac effects were observed in the gastroparesis study. |
| Table 2: Summary of this compound Safety Profile from Clinical Studies. |
Proposed Phase III Clinical Trial Protocol for this compound in POI
This protocol outlines a Phase III clinical trial to further investigate the efficacy and safety of this compound for the treatment of postoperative ileus. The design incorporates elements from previous prokinetic agent trials and the core outcome set for POI.
Study Design and Workflow
Experimental Methodologies
4.2.1 Patient Population:
-
Inclusion Criteria:
-
Adult patients (18-80 years) undergoing elective open or laparoscopic major abdominal surgery (e.g., partial colectomy, hysterectomy).
-
American Society of Anesthesiologists (ASA) physical status I-III.
-
Willing and able to provide written informed consent.
-
-
Exclusion Criteria:
-
Complete bowel obstruction at the time of surgery.
-
History of chronic constipation or gastroparesis.
-
Requirement for total parenteral nutrition preoperatively.
-
Use of other prokinetic agents or medications known to significantly affect GI motility.
-
Severe renal or hepatic impairment.
-
Known hypersensitivity to 5-HT4 agonists.
-
Clinically significant cardiovascular disease or a corrected QT (QTc) interval > 450 ms at baseline.
-
4.2.2 Dosing and Administration:
-
Investigational Product: this compound 0.5 mg administered as an intravenous infusion.
-
Control: Placebo (matching vehicle) administered as an intravenous infusion.
-
Dosing Schedule:
-
First dose administered 1-2 hours prior to surgery.
-
Subsequent doses administered once daily, starting on postoperative day 1, until the patient meets the criteria for GI recovery or for a maximum of 7 days.
-
4.2.3 Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint:
-
Time to GI-2 Recovery: A composite endpoint defined as the time from the end of surgery to the later of two events:
-
Tolerance of Solid Food: Consumption of at least half of a standard solid meal without subsequent vomiting or need for nasogastric tube reinsertion for at least 12 hours.
-
First Bowel Movement: The first passage of stool.
-
-
-
Secondary Efficacy Endpoints:
-
Time to first passage of flatus.
-
Time to first bowel movement.
-
Time to tolerance of solid food.
-
Proportion of patients with prolonged POI (defined as failure to meet GI-2 recovery by postoperative day 5).
-
Postoperative length of hospital stay.
-
Incidence of postoperative nausea and vomiting (PONV).
-
Patient-reported outcomes on bloating and abdominal discomfort (using a validated scale).
-
-
Safety Assessments:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Vital signs.
-
12-lead electrocardiograms (ECGs) with a focus on QTc interval.
-
Clinical laboratory tests (hematology, serum chemistry, urinalysis).
-
4.2.4 Schedule of Assessments:
| Assessment | Screening (Day -28 to -1) | Baseline (Day 0, Pre-dose) | Post-op Day 1-7 (or until GI Recovery) | End of Treatment/Discharge | Follow-up (Day 30) |
| Informed Consent | X | ||||
| Demographics & Medical History | X | ||||
| Physical Examination | X | X | |||
| Vital Signs | X | X | Daily | X | |
| 12-lead ECG | X | X | Daily | X | |
| Clinical Laboratory Tests | X | Daily | X | ||
| GI Function Assessment (Flatus, Bowel Movement, Diet Tolerance, Nausea/Vomiting) | Daily | ||||
| Pain Assessment & Opioid Consumption | Daily | ||||
| Adverse Event Monitoring | X | Daily | X | X | |
| Table 3: Schedule of Assessments for Phase III this compound POI Trial. |
Data Presentation and Analysis
All quantitative data will be summarized using descriptive statistics. For the primary endpoint, a time-to-event analysis will be performed using the Kaplan-Meier method, and treatment groups will be compared using a log-rank test. A Cox proportional hazards model will be used to estimate the hazard ratio. Continuous secondary endpoints will be analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate, where appropriate. Categorical endpoints will be analyzed using the Chi-squared or Fisher's exact test.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the design and execution of a Phase III clinical trial to evaluate the efficacy and safety of this compound in the management of postoperative ileus. The success of such a trial will depend on rigorous adherence to the protocol, accurate data collection, and a patient population that is representative of those who experience this common and debilitating postoperative complication. While Phase II results did not demonstrate a significant effect, further investigation may be warranted, potentially in specific subpopulations or with adjusted dosing regimens, given the strong mechanistic rationale and prokinetic effects observed in other studies.
References
- 1. A randomized phase 2 study of the 5-HT4 receptor agonist this compound for postoperative gastrointestinal dysfunction after bowel surgery [pubmed.ncbi.nlm.nih.gov]
- 2. Postoperative ileus: Impact of pharmacological treatment, laparoscopic surgery and enhanced recovery pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Small Bowel and Colonic Transit Following Felcisetrag Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Felcisetrag is a highly selective 5-HT4 receptor agonist that has demonstrated prokinetic effects throughout the gastrointestinal (GI) tract.[1][2][3][4][5] It has been shown to accelerate gastric emptying, small bowel transit, and colonic transit in clinical studies. Accurate and reliable measurement of small bowel and colonic transit is crucial for evaluating the pharmacodynamic effects of this compound in both preclinical and clinical research. These application notes provide detailed protocols for established methods to assess GI transit, enabling researchers to effectively design and execute studies investigating the impact of this compound.
Core Principles and Considerations
Before initiating any transit study, it is essential to establish a standardized protocol to ensure data accuracy and reproducibility. Key considerations include:
-
Patient/Subject Preparation: Standardized diet, fasting periods, and washout periods for medications that may affect GI motility are critical.
-
Method Selection: The choice of method will depend on the specific research question, available resources, and the desired balance between physiological relevance, invasiveness, and cost.
-
Data Analysis: Consistent and validated methods for data analysis are necessary to ensure meaningful interpretation of results.
Methods for Measuring Small Bowel Transit
Gastrointestinal Scintigraphy
Gastrointestinal scintigraphy is considered a gold-standard method for measuring gastric emptying, small bowel, and colonic transit due to its quantitative and physiologic nature. A clinical trial investigating this compound utilized this method to demonstrate its prokinetic effects.
Experimental Protocol: Dual-Isotope Scintigraphy for Gastric Emptying and Small Bowel Transit
This protocol is adapted from clinical studies involving this compound.
-
Subject Preparation:
-
Subjects should fast overnight for at least 8 hours.
-
Medications known to affect GI motility should be discontinued for an appropriate washout period, as determined by the drug's pharmacokinetic properties.
-
-
Radiolabeled Meal Preparation:
-
A standardized meal is prepared, typically consisting of a ⁹⁹ᵐTc-egg meal (e.g., 300 kcal, 30% fat).
-
For simultaneous measurement of liquid transit, the liquid component of the meal (e.g., water) can be labeled with ¹¹¹In-DTPA.
-
-
This compound Administration:
-
Administer this compound or placebo intravenously at the specified dose and infusion rate. In clinical trials, this compound has been administered daily for 3 days.
-
-
Image Acquisition:
-
Immediately after meal ingestion, acquire anterior and posterior images using a large-field-of-view gamma camera.
-
Acquire images at regular intervals (e.g., 0, 1, 2, 3, and 4 hours post-ingestion) to assess gastric emptying.
-
Continue imaging at later time points (e.g., 6 hours) to monitor the progression of the radiolabel through the small bowel.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the stomach and the entire abdominal field of view.
-
Calculate the geometric mean of counts in the stomach at each time point to correct for tissue attenuation.
-
Gastric emptying is typically expressed as the half-emptying time (T₁/₂).
-
Small bowel transit can be assessed by measuring the time for a certain percentage of the meal to empty from the stomach and reach the colon (e.g., colonic filling at 6 hours) or the 10% small bowel transit time.
-
Data Presentation:
| Parameter | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value |
| Gastric Emptying T₁/₂ (min) | |||
| Colonic Filling at 6h (%) | |||
| 10% Small Bowel Transit Time (min) |
Lactulose Hydrogen Breath Test (LHBT)
The LHBT is a non-invasive and widely available method for estimating orocecal transit time, which is a surrogate for small bowel transit. It is based on the principle that lactulose, a non-digestible sugar, is metabolized by colonic bacteria, producing hydrogen and/or methane gas, which is then absorbed into the bloodstream and exhaled.
Experimental Protocol: Lactulose Hydrogen Breath Test
-
Subject Preparation:
-
Subjects should follow a low-residue diet for 24 hours prior to the test.
-
A 12-hour overnight fast is required.
-
Avoid antibiotics for at least 4 weeks and probiotics and laxatives for at least 1 week before the test.
-
No smoking or vigorous exercise on the day of the test.
-
-
Test Procedure:
-
Collect a baseline breath sample.
-
The subject ingests a solution of 10g of lactulose in a glass of water.
-
Collect breath samples every 15-30 minutes for up to 3-5 hours.
-
-
Data Analysis:
-
Measure hydrogen and methane concentrations in the breath samples.
-
Orocecal transit time is defined as the time from lactulose ingestion to a significant and sustained rise in breath hydrogen or methane concentration (e.g., a rise of ≥20 parts per million over baseline).
-
Data Presentation:
| Parameter | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value |
| Orocecal Transit Time (min) |
Methods for Measuring Colonic Transit
Gastrointestinal Scintigraphy
As with small bowel transit, scintigraphy provides a robust method for measuring colonic transit.
Experimental Protocol: Scintigraphy for Colonic Transit
This protocol is often performed as a continuation of the gastric emptying and small bowel transit study.
-
Radiolabeled Marker:
-
An ¹¹¹In-labeled charcoal delivered in a methacrylate-coated capsule is often used. This capsule is designed to release the radiolabel in the distal small bowel or colon.
-
-
Image Acquisition:
-
Following the initial imaging for gastric and small bowel transit, acquire anterior and posterior abdominal images at 24, 48, and 72 hours.
-
-
Data Analysis:
-
Define ROIs for the ascending, transverse, descending, and rectosigmoid colon, as well as the total colon.
-
Calculate the geometric center (GC) of the radiolabel distribution at each imaging time point. The GC is a weighted average of the counts in each colonic region.
-
A higher GC value indicates more rapid transit through the colon.
-
Ascending colon emptying half-time (T₁/₂) can also be calculated.
-
Data Presentation:
| Parameter | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value |
| Geometric Center at 24h | |||
| Geometric Center at 48h | |||
| Ascending Colon Emptying T₁/₂ (h) |
Radiopaque Markers (Sitzmarks®)
This is a simple, inexpensive, and widely used method for assessing total and segmental colonic transit time.
Experimental Protocol: Single Capsule Radiopaque Marker Test
-
Subject Preparation:
-
Discontinue laxatives and other medications affecting GI motility during the test period.
-
-
Test Procedure:
-
On day 0, the subject ingests a single capsule containing 24 radiopaque markers.
-
An abdominal X-ray is taken on day 5 (120 hours) after capsule ingestion.
-
-
Data Analysis:
-
Count the number of markers remaining in the colon on the X-ray.
-
Delayed colonic transit is generally defined as the retention of more than 20% of the markers (i.e., >5 markers) on the day 5 X-ray.
-
The location of the retained markers can provide information on segmental transit (right colon, left colon, rectosigmoid).
-
Data Presentation:
| Parameter | Placebo Group | This compound Group |
| Number of Subjects with Delayed Transit (>5 markers) | ||
| Mean Number of Retained Markers (± SD) |
Wireless Motility Capsule (SmartPill™)
The wireless motility capsule is a non-digestible, ingestible capsule that measures pH, temperature, and pressure as it travels through the GI tract. This allows for the simultaneous assessment of gastric emptying, small bowel transit, and colonic transit times in an ambulatory setting.
Experimental Protocol: Wireless Motility Capsule
-
Subject Preparation:
-
Subjects fast overnight for at least 8 hours.
-
Medications affecting GI motility or acid secretion need to be stopped for a specified period before the test.
-
-
Test Procedure:
-
The subject ingests a standardized meal and then swallows the wireless motility capsule with water.
-
The subject wears a data receiver that records the information transmitted from the capsule.
-
The subject can resume normal activities but must avoid MRI examinations until the capsule has passed.
-
-
Data Analysis:
-
The data from the receiver is downloaded and analyzed using specialized software.
-
Gastric emptying time is the time from capsule ingestion to the abrupt pH rise as it enters the small intestine.
-
Small bowel transit time is the time from the pH rise of gastric emptying to the characteristic pH drop upon entry into the cecum.
-
Colonic transit time is the time from cecal entry to the exit of the capsule from the body (identified by a drop in temperature or loss of signal).
-
Data Presentation:
| Parameter | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value |
| Gastric Emptying Time (h) | |||
| Small Bowel Transit Time (h) | |||
| Colonic Transit Time (h) | |||
| Whole Gut Transit Time (h) |
Visualizations
Diagram 1: this compound Mechanism of Action
References
- 1. Randomised study: effects of the 5-HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
Application Notes and Protocols for Determining Felcisetrag Binding Affinity to 5-HT4 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felcisetrag (also known as TD-8954) is a potent and highly selective agonist for the serotonin 5-HT4 receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gs, which upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. The 5-HT4 receptor is a key modulator of various physiological processes, particularly in the gastrointestinal tract, and is a therapeutic target for motility disorders.[3] Accurate determination of the binding affinity of compounds like this compound to the 5-HT4 receptor is crucial for understanding its pharmacological profile and for the development of new therapeutics.
This document provides detailed protocols for determining the binding affinity of this compound to the 5-HT4 receptor using a radioligand binding assay, a widely accepted and robust method. An alternative high-throughput method, the Scintillation Proximity Assay (SPA), is also described.
Data Presentation
The binding affinity of this compound for the human 5-HT4 receptor is summarized in the table below. This data highlights its high affinity and selectivity.
| Ligand | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| This compound (TD-8954) | human 5-HT4(c) | Radioligand Binding | pKi | 9.4 | [1] |
| Ki (nM) | ~0.4 | Calculated from pKi | |||
| human 5-HT4(c) | Functional (cAMP) | pEC50 | 9.3 | [1] | |
| human 5-HT4 splice variants | Radioligand Binding | Relative Affinity | 10- to 100-fold > Prucalopride | ||
| [3H]-GR113808 | guinea-pig striatum | Radioligand Binding | Kd (nM) | 0.20 | |
| guinea-pig hippocampus | Radioligand Binding | Kd (nM) | 0.13 |
Note: The Ki value for this compound was calculated from the pKi (pKi = -log(Ki)).
This compound demonstrates over 2,000-fold selectivity for the human 5-HT4(c) receptor over other 5-HT receptor subtypes and a large panel of other non-5-HT receptors, ion channels, enzymes, and transporters.
Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like this compound initiates a downstream signaling cascade. The canonical pathway involves the activation of adenylyl cyclase and subsequent production of cAMP.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the 5-HT4 receptor using [3H]-GR113808, a known high-affinity 5-HT4 antagonist, as the radioligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT4 receptor (e.g., HEK-293 or CHO cells) or tissue homogenates known to express 5-HT4 receptors (e.g., guinea-pig striatum).
-
Radioligand: [3H]-GR113808.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT4 ligand (e.g., unlabeled GR113808 or serotonin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Workflow Diagram:
References
- 1. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 2. Clinical and Nonclinical Disposition and In Vitro Drug-Drug Interaction Potential of this compound, a Highly Selective and Potent 5-HT4 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Felcisetrag in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of Felcisetrag, a selective serotonin 5-HT4 receptor agonist, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is highly selective and sensitive, making it suitable for pharmacokinetic studies and clinical trial sample analysis. The protocol includes a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic and mass spectrometric conditions have been optimized for robust performance, achieving a low limit of quantification.
Introduction
This compound is a potent and highly selective agonist for the serotonin 5-HT4 receptor, currently under investigation for the treatment of gastrointestinal motility disorders such as gastroparesis and postoperative gastrointestinal dysfunction.[1][2][3] Accurate determination of this compound concentrations in biological matrices is crucial for pharmacokinetic profiling and dose-response relationship assessments in clinical trials.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalytical quantification due to its high sensitivity, selectivity, and speed.
This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma. The method is designed to be robust and reliable, meeting the standards required for regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water (18.2 MΩ·cm)
Equipment
-
Liquid chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)
-
Tandem mass spectrometer (e.g., SCIEX Triple Quad 6500+, Waters Xevo TQ-S)
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
-
96-well collection plates
-
Nitrogen evaporator
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in methanol to a final volume of 10 mL.
-
This compound-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound-d4 and dissolve in methanol to a final volume of 1 mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The IS working solution (e.g., 10 ng/mL) is prepared by diluting the IS stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well collection plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 456.3 → 196.1this compound-d4 (IS): m/z 460.3 → 200.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on typical validation parameters for similar small molecule assays.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (pg/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 5 - 5000 | Linear, 1/x² weighting | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 5 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 15 | < 10 | ± 10 | < 10 | ± 10 |
| Mid QC | 250 | < 10 | ± 10 | < 10 | ± 10 |
| High QC | 4000 | < 10 | ± 10 | < 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 15 | 85 - 115 | 85 - 115 |
| High QC | 4000 | 85 - 115 | 85 - 115 |
Mandatory Visualizations
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and robust protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, which is essential for supporting clinical studies. The use of a stable isotope-labeled internal standard ensures the reliability of the quantitative data. This method is well-suited for pharmacokinetic and bioequivalence studies of this compound.
References
Experimental Design for Assessing Felcisetrag in Patients Undergoing Bowel Surgery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postoperative ileus (POI), a transient cessation of bowel motility, is a common complication following abdominal surgery, leading to patient discomfort, prolonged hospital stays, and increased healthcare costs. Felcisetrag, a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, has been investigated for its potential to accelerate the recovery of gastrointestinal (GI) function in this patient population.[1][2] This document provides detailed application notes and protocols for the experimental design of clinical trials assessing the efficacy and safety of this compound in patients undergoing bowel surgery.
Mechanism of Action of this compound
This compound is a potent and selective agonist for the 5-HT4 receptor.[2] In the gastrointestinal tract, 5-HT4 receptors are predominantly expressed on enteric neurons.[3] Activation of these receptors enhances the release of acetylcholine, a key neurotransmitter that stimulates intestinal muscle contraction and promotes coordinated peristalsis.[2] This prokinetic effect is the primary mechanism by which this compound is hypothesized to mitigate postoperative ileus. Furthermore, preclinical studies with other 5-HT4 agonists suggest a potential anti-inflammatory role, which may also contribute to the resolution of POI.
Caption: this compound's 5-HT4 receptor signaling pathway in enteric neurons.
Clinical Trial Design: A Phase 2 Multicenter, Randomized, Double-Blind, Placebo-Controlled Study
This section outlines a robust experimental design for a Phase 2 clinical trial to evaluate the efficacy and safety of this compound in patients undergoing bowel surgery. This design is based on principles from similar clinical trials, including the NCT03827655 study.
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound in accelerating the time to recovery of gastrointestinal function in patients after bowel surgery.
-
Secondary Objectives:
-
To assess the safety and tolerability of this compound in the postoperative period.
-
To evaluate the effect of this compound on the length of hospital stay.
-
To assess the impact of this compound on the need for postoperative nasogastric tube insertion.
-
To explore the effect of this compound on systemic inflammatory markers.
-
Patient Population
A critical aspect of the study design is the selection of an appropriate patient population. The following inclusion and exclusion criteria are suggested:
| Inclusion Criteria | Exclusion Criteria |
| Adults (≥18 years of age) scheduled for elective open or laparoscopic-assisted partial small or large bowel resection with primary anastomosis. | History of total colectomy, gastrectomy, or gastric bypass. |
| American Society of Anesthesiologists (ASA) physical status I-III. | Complete bowel obstruction at the time of surgery. |
| Willing and able to provide written informed consent. | Current use of opioid medications for chronic pain. |
| Known allergy or hypersensitivity to 5-HT4 agonists. | |
| Severe renal or hepatic impairment. | |
| Pregnancy or lactation. | |
| Participation in another investigational drug trial within 30 days. |
Study Schema
Caption: Experimental workflow for a randomized controlled trial of this compound.
Dosing Regimen
Based on the Phase 2 trial NCT03827655, the following intravenous (IV) dosing regimens are proposed:
-
Arm A (Prophylactic and Postoperative): this compound 0.5 mg administered pre-surgery, followed by a daily dose of 0.5 mg post-surgery until the return of GI function or for a maximum of 10 days.
-
Arm B (Prophylactic only): this compound 0.5 mg administered pre-surgery only, with a placebo infusion administered daily post-surgery.
-
Arm C (Placebo): Placebo administered pre-surgery and daily post-surgery.
Experimental Protocols
Assessment of Gastrointestinal Recovery (Primary Endpoint)
The primary endpoint will be the time to recovery of gastrointestinal function, a composite measure defined as the time from the end of surgery to the later of two events:
-
Tolerance of solid food: The first time the patient consumes at least half of a solid meal without vomiting for 12 hours.
-
First bowel movement: The first passage of stool after surgery.
This composite endpoint, often referred to as "SF+D" (Solid Food + Defecation), is considered a robust indicator of the resolution of postoperative ileus.
Gastrointestinal Motility Assessment (Secondary/Exploratory Endpoint)
1. Gastric Emptying and Small Bowel/Colon Transit Scintigraphy
This technique provides a quantitative measure of gastrointestinal transit.
-
Protocol:
-
On postoperative day 1, the patient ingests a standardized radiolabeled meal (e.g., 99mTc-labeled egg whites).
-
Anterior and posterior images are acquired using a gamma camera at 0, 1, 2, and 4 hours post-ingestion to assess gastric emptying.
-
To measure small bowel and colonic transit, imaging can be extended to 24 and 48 hours.
-
Data are analyzed to calculate gastric emptying half-time (T1/2), colonic filling at 6 hours, and geometric center of radioactivity at 24 and 48 hours.
-
2. Wireless Motility Capsule
This method provides an ambulatory assessment of regional and whole-gut transit times.
-
Protocol:
-
After an overnight fast, the patient ingests the wireless motility capsule with a standardized meal.
-
The capsule transmits data on pH, temperature, and pressure to an external receiver worn by the patient.
-
Gastric emptying time is determined by the sharp rise in pH as the capsule moves from the stomach to the duodenum.
-
Small bowel and colonic transit times are calculated based on subsequent pH and temperature changes.
-
The capsule is naturally expelled.
-
| Motility Assessment Method | Advantages | Disadvantages |
| Scintigraphy | Gold standard for gastric emptying, quantitative. | Requires specialized equipment and exposure to radiation. |
| Wireless Motility Capsule | Ambulatory, radiation-free, measures whole gut transit. | Capsule retention is a rare but possible complication. |
Assessment of Systemic Inflammation
Blood samples will be collected pre-operatively and at 24, 48, and 72 hours post-surgery to assess systemic inflammatory markers.
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Protocol for IL-6 and TNF-α:
-
Collect whole blood in serum separator tubes.
-
Allow blood to clot for 1 hour at room temperature, then centrifuge at 1000 x g for 15 minutes at 4°C.
-
Aspirate the serum and store at -80°C until analysis.
-
Use commercially available ELISA kits for human IL-6 and TNF-α, following the manufacturer's instructions. This typically involves incubating the serum in antibody-coated microplates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal that is proportional to the cytokine concentration.
-
2. Flow Cytometry for Immune Cell Profiling
-
Protocol:
-
Collect whole blood in EDTA-containing tubes.
-
Perform red blood cell lysis.
-
Stain the remaining leukocytes with a panel of fluorescently-labeled antibodies against cell surface markers to identify and quantify different immune cell populations (e.g., neutrophils, lymphocytes, monocytes). A comprehensive panel can be designed to distinguish various immune cell subsets.
-
Analyze the stained cells using a flow cytometer.
-
| Inflammatory Marker | Rationale |
| Interleukin-6 (IL-6) | A key pro-inflammatory cytokine elevated in response to surgical stress and associated with POI. |
| Tumor Necrosis Factor-alpha (TNF-α) | Another pro-inflammatory cytokine implicated in the pathogenesis of POI. |
| Neutrophil-to-Lymphocyte Ratio (NLR) | An easily calculated marker of systemic inflammation that has been shown to be an independent risk factor for prolonged POI. |
Safety Monitoring
A comprehensive safety monitoring plan is essential, particularly given the cardiovascular concerns associated with some older, non-selective 5-HT4 agonists. This compound, being a highly selective agonist, is expected to have a better safety profile.
-
Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: All AEs and SAEs will be recorded, assessed for severity and causality, and reported according to regulatory guidelines.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature will be monitored at regular intervals.
-
Electrocardiogram (ECG) Monitoring:
-
A 12-lead ECG should be performed at baseline and at specified time points post-dose to monitor for any changes in cardiac conduction, particularly the QTc interval.
-
Continuous Holter monitoring may be considered in a subset of patients for more detailed ECG analysis.
-
-
Laboratory Safety Tests: Standard hematology and serum chemistry panels will be assessed at baseline and at the end of the study.
Data Presentation
All quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment arms.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound 0.5 mg (Pre + Post-op) (N=...) | This compound 0.5 mg (Pre-op only) (N=...) | Placebo (N=...) | Total (N=...) |
| Age (years), mean (SD) | ||||
| Sex, n (%) | ||||
| BMI ( kg/m ²), mean (SD) | ||||
| Type of Surgery, n (%) | ||||
| - Open | ||||
| - Laparoscopic |
Table 2: Efficacy Endpoints
| Endpoint | This compound 0.5 mg (Pre + Post-op) | This compound 0.5 mg (Pre-op only) | Placebo | p-value |
| Time to Recovery of GI Function (days), median (95% CI) | ||||
| Time to First Bowel Movement (days), median (95% CI) | ||||
| Time to Tolerance of Solid Food (days), median (95% CI) | ||||
| Length of Hospital Stay (days), mean (SD) |
Table 3: Safety Outcomes
| Adverse Event, n (%) | This compound 0.5 mg (Pre + Post-op) | This compound 0.5 mg (Pre-op only) | Placebo |
| Any Adverse Event | |||
| Nausea | |||
| Vomiting | |||
| Abdominal Distension | |||
| Any Serious Adverse Event | |||
| Mean Change in QTc Interval (ms) from Baseline |
Conclusion
This document provides a comprehensive framework for the design and execution of a clinical trial to assess the utility of this compound in the management of postoperative gastrointestinal dysfunction. By employing a robust study design, standardized protocols, and clear, quantitative endpoints, researchers can effectively evaluate the potential of this compound to improve outcomes for patients undergoing bowel surgery. Adherence to rigorous safety monitoring protocols is paramount to ensure patient well-being throughout the trial.
References
Troubleshooting & Optimization
Troubleshooting unexpected results in Felcisetrag experiments.
Welcome to the technical support center for Felcisetrag. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments involving this novel selective 5-HTX receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the novel G-protein coupled receptor (GPCR), the serotonin 5-HTX receptor. This receptor is primarily coupled to the Gαq signaling pathway.[1] Activation of the 5-HTX receptor by this compound leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in an increase in intracellular calcium concentrations and the activation of downstream signaling pathways, such as the MAPK/ERK pathway.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C, minimizing freeze-thaw cycles. When preparing for cell-based assays, it is crucial to ensure the compound is fully dissolved and to avoid precipitation in aqueous buffers.
Q3: Which cell lines are suitable for studying this compound's effects?
A3: HEK293 or CHO cells transiently or stably expressing the human 5-HTX receptor are the recommended model systems for in vitro pharmacology studies. Endogenous expression of the 5-HTX receptor is tissue-specific and should be verified at the mRNA and protein level before commencing experiments with primary cells or tissue preparations.
Q4: What are the expected potency values for this compound in standard functional assays?
A4: The potency of this compound can vary depending on the assay system and experimental conditions. Below are typical values observed in our laboratories.
| Assay Type | Parameter | Typical Value Range |
| Radioligand Binding | Kᵢ (nM) | 0.5 - 5.0 |
| Calcium Flux | EC₅₀ (nM) | 5 - 25 |
| pERK Western Blot | EC₅₀ (nM) | 10 - 50 |
| Table 1: Expected in vitro potency of this compound. |
Troubleshooting Guides
Problem 1: Inconsistent or flat dose-response curve in calcium flux assays.
Question: My calcium flux assay is yielding inconsistent EC₅₀ values or a flat response curve after applying this compound. What are the potential causes and solutions?
Answer: This is a common issue that can stem from several factors related to cell health, compound handling, or assay conditions.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Poor Cell Health | Cell Viability Check: Ensure cells are >95% viable using a Trypan Blue exclusion test before plating. Optimize Seeding Density: Plate cells to achieve 80-90% confluency on the day of the assay. Overly confluent or sparse cells can respond poorly.[4] Mycoplasma Contamination: Regularly test cultures for mycoplasma, as it can alter cellular signaling. |
| Compound Precipitation | Solubility Check: Visually inspect the highest concentration of your dilution series in the final assay buffer for any signs of precipitation. DMSO Concentration: Keep the final concentration of DMSO in the assay wells below 0.5% to avoid solvent effects and precipitation. |
| Reagent Issues | Dye Loading: Optimize the concentration and loading time for your calcium indicator dye (e.g., Fluo-4 AM). Ensure loading buffer is free of serum, which can contain esterases that cleave the dye prematurely.[5] Agonist Dilutions: Prepare fresh serial dilutions of this compound for each experiment to avoid degradation. |
| Assay Conditions | Incubation Time: Ensure the pre-incubation time with the dye and the stimulation time with this compound are optimized and consistent across experiments. Instrument Settings: Verify that the fluorescence plate reader's excitation/emission wavelengths, gain settings, and read intervals are correctly configured for your specific calcium indicator. |
Troubleshooting Workflow: Inconsistent Calcium Flux Assay
A troubleshooting workflow for inconsistent calcium flux assays.
Problem 2: High non-specific binding in radioligand binding assays.
Question: I am observing high background signal in my [³H]-Felcisetrag binding assay, making it difficult to determine a specific binding window. How can I reduce non-specific binding?
Answer: High non-specific binding (NSB) can obscure the true specific binding to the 5-HTX receptor. This often arises from the radioligand sticking to components of the assay system other than the target receptor.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Filter Plate Issues | Pre-treatment: Pre-soak the filter plates (e.g., GF/B or GF/C) with 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours to reduce the binding of the radioligand to the filter material. |
| Insufficient Washing | Optimize Washes: Increase the number of washes (from 3 to 4-5) with ice-cold wash buffer immediately after filtration. Ensure the wash volume is sufficient to completely cover the filter. |
| Inappropriate Blocking Agent | Test Buffers: While the assay buffer itself is a factor, consider including a blocking agent like 0.5% Bovine Serum Albumin (BSA) in your binding buffer to reduce binding to the plasticware and membranes. |
| Radioligand Concentration | Use Kₔ Concentration: For competition assays, use a concentration of [³H]-Felcisetrag that is at or near its Kₔ value. Higher concentrations can lead to increased NSB. |
| Protein Concentration | Optimize Membrane Amount: Titrate the amount of membrane protein per well. Too much protein can increase NSB, while too little can result in a weak specific signal. |
Data Presentation: Example Binding Data
| [³H]-Felcisetrag (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1500 | 350 | 1150 |
| 0.5 | 4500 | 800 | 3700 |
| 1.0 | 7000 | 1300 | 5700 |
| 5.0 | 12000 | 3500 | 8500 |
| 10.0 | 14500 | 5500 | 9000 |
| 20.0 | 15500 | 7000 | 8500 |
| Table 2: Representative data from a [³H]-Felcisetrag saturation binding experiment demonstrating calculation of specific binding. |
Problem 3: No detectable increase in ERK phosphorylation (pERK) via Western Blot.
Question: Despite seeing a robust response in my calcium assay, I cannot detect an increase in pERK/Total ERK ratio after stimulating cells with this compound. What could be wrong?
Answer: A lack of detectable downstream signaling via Western blot can be due to several factors, from suboptimal stimulation conditions to technical issues with the Western blotting procedure itself.
5-HTX (Gαq-coupled) Receptor Signaling Pathway
Canonical Gαq signaling pathway activated by this compound.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Stimulation Time | Time-Course Experiment: The peak of ERK phosphorylation is transient. Perform a time-course experiment (e.g., 0, 2, 5, 10, 15, 30 minutes) to identify the optimal stimulation time for this compound. |
| Sample Preparation | Use Inhibitors: Always include protease and phosphatase inhibitor cocktails in your lysis buffer to protect the phosphorylation state of your target protein. Keep samples on ice at all times. |
| Low Target Abundance | Increase Protein Load: Ensure you are loading sufficient total protein (20-30 µg) per lane. Enrichment: If the signal is still weak, consider enriching your sample for the protein of interest using immunoprecipitation (IP). |
| Antibody Issues | Antibody Validation: Validate your primary antibodies for pERK and total ERK. Ensure they detect a band at the correct molecular weight. Use Paired Antibodies: Use antibodies for total and phosphorylated forms from the same vendor, validated to work as a pair. |
| Blocking and Buffers | Avoid Milk: Do not use non-fat milk as a blocking agent for phosphoprotein detection, as it contains casein, a phosphoprotein that can increase background. Use 3-5% BSA in Tris-Buffered Saline with Tween-20 (TBST) instead. Use Tris-Based Buffers: Avoid phosphate-based buffers (like PBS) as the phosphate ions can interfere with the binding of phospho-specific antibodies. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound for the 5-HTX receptor by measuring its ability to displace [³H]-Felcisetrag.
-
Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the 5-HTX receptor. Store aliquots at -80°C.
-
Assay Setup: Perform the assay in a 96-well plate.
-
Add Components: To each well, add in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compound at various concentrations or vehicle.
-
For non-specific binding, add a high concentration of a known 5-HTX ligand (e.g., 10 µM of unlabeled this compound).
-
[³H]-Felcisetrag at a final concentration equal to its Kₔ.
-
Thawed membrane preparation (10-20 µg protein/well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration onto a PEI-pre-soaked 96-well filter plate (GF/C). Wash the filters 4 times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value by fitting the specific binding data to a sigmoidal dose-response curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Western Blot for pERK/Total ERK
This protocol provides a method for detecting changes in ERK1/2 phosphorylation following cell stimulation with this compound.
-
Cell Culture and Starvation: Plate cells (e.g., HEK293-5HTX) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal pERK levels.
-
Stimulation: Treat cells with various concentrations of this compound for the predetermined optimal time (e.g., 10 minutes). Include a vehicle control.
-
Lysis: Immediately wash cells with ice-cold TBST and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and keep on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Note: For some multi-pass membrane proteins, boiling can cause aggregation; in such cases, incubation at 37°C for 30 minutes may be preferable.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against pERK1/2 (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2, following the same procedure from Step 8.
-
Analysis: Quantify the band intensities for pERK and total ERK. Express the results as a ratio of pERK to total ERK.
References
Felcisetrag Technical Support Center: Optimizing Dosage and Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Felcisetrag dosage to minimize adverse events in preclinical research. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro and in vivo experiments.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Drug Effect in In Vitro Assays | 1. Suboptimal this compound Concentration: The concentration may be too low to elicit a response or too high, causing receptor desensitization. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to determine the optimal effective concentration (EC₅₀) for your specific cell line or tissue preparation. |
| 2. Improper Drug Formulation/Solubility: this compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | 2. Verify Solubility: Due to the lack of publicly available, specific solubility data, it is crucial to empirically determine the best solvent. Start with sterile water or a low percentage of DMSO, and ensure complete dissolution before adding to the assay medium. Always include a vehicle control in your experiments. | |
| 3. Low 5-HT₄ Receptor Expression: The cell line or tissue being used may not express a sufficient number of 5-HT₄ receptors. | 3. Confirm Receptor Expression: Use techniques like qPCR, Western blot, or radioligand binding assays to confirm the expression level of 5-HT₄ receptors in your experimental model. | |
| 4. Assay Interference: Components of the assay medium may interfere with this compound's activity. | 4. Simplify Assay Conditions: If possible, use a simpler buffer system to rule out interference from complex media components. | |
| Unexpected Toxicity or Cell Death in Culture | 1. High this compound Concentration: Even highly selective drugs can have off-target effects at high concentrations. | 1. Lower the Concentration: Use the lowest effective concentration determined from your dose-response curve. |
| 2. Solvent Toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells. | 2. Minimize Solvent Concentration: Keep the final concentration of any organic solvent in the cell culture medium to a minimum (typically <0.1%). Ensure your vehicle control has the same solvent concentration. | |
| Variability in In Vivo Efficacy (Gastrointestinal Motility Studies) | 1. Inconsistent Drug Administration: Variations in injection volume or rate can affect drug exposure. | 1. Standardize Administration Protocol: Ensure precise and consistent administration of this compound, whether intravenous, intraperitoneal, or oral. |
| 2. Animal Stress: Stress can significantly impact gastrointestinal motility and may mask the effects of this compound. | 2. Acclimatize Animals: Properly acclimatize animals to handling and experimental procedures to minimize stress. | |
| 3. Interaction with Anesthetics: Anesthetics used during imaging or other procedures can alter gastrointestinal motility. | 3. Consistent Anesthesia Protocol: Use a consistent anesthetic regimen and be aware of its potential effects on the parameters you are measuring. | |
| Observed Adverse Events in Animal Models (e.g., Diarrhea) | 1. Pharmacological Effect: As a prokinetic agent, increased gastrointestinal transit leading to diarrhea is an expected pharmacological effect, especially at higher doses.[1][2] | 1. Dose Titration: Carefully titrate the dose to find a balance between the desired prokinetic effect and the incidence of diarrhea. Start with lower doses and gradually increase. |
| 2. Off-Target Effects at High Doses: While highly selective, very high concentrations could potentially interact with other receptors. | 2. Use Appropriate Dose Range: Base your dosing on published preclinical and clinical data to stay within a relevant therapeutic window. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and potent agonist for the serotonin 5-HT₄ receptor.[1] Activation of the 5-HT₄ receptor, a G-protein coupled receptor (GPCR), primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase. This increases intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). This signaling cascade is thought to be the primary mechanism for its prokinetic effects in the gastrointestinal tract. There is also evidence for a G-protein-independent signaling pathway where the 5-HT₄ receptor can directly activate Src tyrosine kinase, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway.
Q2: What are the most common adverse events associated with this compound in clinical studies?
A2: In clinical trials, this compound has been shown to be well tolerated. The most frequently reported adverse events are mild to moderate in severity and are typically gastrointestinal in nature, such as diarrhea and nausea.[1][2] Importantly, no clinically significant cardiac effects, such as QTc prolongation, have been observed, which was a concern with older, less selective 5-HT₄ agonists.
Q3: What dosages of this compound have been used in clinical trials?
A3: this compound has been evaluated in clinical trials at various intravenous (IV) infusion doses, including 0.1 mg, 0.3 mg, 0.5 mg, and 1.0 mg.
Q4: Is this compound metabolized by Cytochrome P450 enzymes?
A4: Yes, in vitro data indicate that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4. This is an important consideration for in vitro and in vivo studies, as co-administration of potent CYP3A4 inhibitors could potentially increase this compound's exposure.
Q5: How should I prepare and store this compound solutions?
A5: Due to the lack of publicly available, specific information on the physicochemical properties of this compound, it is recommended to consult the supplier for any available data on solubility and stability. For experimental purposes, it is advisable to prepare fresh solutions for each experiment. If a stock solution is prepared (e.g., in DMSO), it should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in your specific solvent and storage conditions should be empirically validated if possible.
Data Presentation
Table 1: Summary of a Phase 2 Clinical Trial of this compound in Patients with Gastroparesis
| Treatment Group | Number of Patients (n) | Effect on Gastric Emptying (T₁/₂) | Effect on Small Bowel Transit | Effect on Colonic Transit | Common Adverse Events |
| Placebo | 10 | Baseline | Baseline | Baseline | Comparable to this compound groups |
| This compound 0.1 mg | 10 | Significantly Accelerated | Significantly Accelerated | Accelerated at 48 hours | Diarrhea, Nausea (mild to moderate) |
| This compound 0.3 mg | 9 | Significantly Accelerated | Significantly Accelerated | Accelerated at 48 hours | Diarrhea, Nausea (mild to moderate) |
| This compound 1.0 mg | 7 | Significantly Accelerated | Significantly Accelerated | Accelerated | Diarrhea, Nausea (mild to moderate) |
Data summarized from a single-center, placebo-controlled study of 36 participants receiving daily IV infusions for 3 days.
Experimental Protocols
1. In Vitro Assessment of 5-HT₄ Receptor Activation in Isolated Tissue
This protocol is adapted from established methods for studying 5-HT₄ receptor-mediated smooth muscle relaxation.
-
Tissue Preparation:
-
Obtain fresh intestinal tissue (e.g., guinea pig ileum or human colon) and place it in cold Krebs-Henseleit solution.
-
Dissect circular or longitudinal muscle strips (approximately 10 mm long and 2 mm wide).
-
Mount the strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the tissue to an isometric force transducer to record changes in muscle tension.
-
Allow the tissue to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure:
-
Contract the muscle strips with a submaximal concentration of a contractile agent (e.g., carbachol or histamine).
-
Once a stable contraction is achieved, add this compound cumulatively to the organ bath to generate a concentration-response curve for relaxation.
-
Record the relaxation as a percentage of the pre-contracted tone.
-
To confirm the involvement of the 5-HT₄ receptor, repeat the concentration-response curve in the presence of a selective 5-HT₄ receptor antagonist.
-
2. In Vivo Assessment of Gastrointestinal Transit in Mice
This protocol provides a method for measuring whole-gut transit time.
-
Animal Preparation:
-
Use adult mice (e.g., C57BL/6), and acclimatize them to the housing facility for at least one week.
-
Fast the mice for 12-16 hours before the experiment, with free access to water.
-
-
Experimental Procedure:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
After a predetermined time (e.g., 30 minutes), administer a non-absorbable marker orally. A common marker is 5% charcoal suspension in 10% gum arabic.
-
At a set time point after marker administration (e.g., 60 minutes), humanely euthanize the mice.
-
Carefully dissect the entire gastrointestinal tract, from the stomach to the distal colon.
-
Measure the total length of the small intestine and the distance traveled by the charcoal head.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
-
Mandatory Visualizations
Caption: this compound signaling pathways.
Caption: In vivo gastrointestinal motility workflow.
Caption: Troubleshooting logic for in vitro assays.
References
Felcisetrag Technical Support Center: Managing Common Gastrointestinal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing common side effects such as diarrhea and nausea associated with the investigational 5-HT4 receptor agonist, Felcisetrag.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to the observed gastrointestinal side effects?
A1: this compound is a highly selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist.[1] The activation of 5-HT4 receptors in the gastrointestinal tract enhances cholinergic neurotransmission, which in turn stimulates peristalsis and gastrointestinal motility.[1] This prokinetic effect is the basis for its investigation in disorders such as gastroparesis.[1] The same mechanism that accelerates gastrointestinal transit can also lead to side effects like diarrhea and nausea.[1]
Q2: How common are diarrhea and nausea with this compound in clinical trials?
A2: In clinical studies, this compound has been generally well-tolerated.[1] The incidence of adverse events, including diarrhea and nausea, was generally comparable between the this compound and placebo groups, with most events being mild to moderate in severity. For specific quantitative data, please refer to the data summary tables below.
Q3: What are the typical onset and duration of diarrhea and nausea when they do occur?
A3: Based on clinical trial data for 5-HT4 agonists, gastrointestinal side effects such as diarrhea and nausea are most likely to occur at the beginning of treatment. These effects are often transient and resolve as the body adapts to the medication.
Q4: Are there any known drug interactions that could exacerbate diarrhea or nausea with this compound?
A4: Specific drug-drug interaction studies focusing on the exacerbation of gastrointestinal side effects with this compound are not yet extensively published. However, caution is advised when co-administering this compound with other agents that can influence gastrointestinal motility, such as other prokinetic drugs or laxatives, as this could potentially increase the risk or severity of diarrhea.
Troubleshooting Guide: Managing Diarrhea and Nausea During Experiments
Issue 1: Subject is experiencing mild to moderate diarrhea.
-
Initial Assessment:
-
Characterize the Diarrhea: Use the Bristol Stool Form Scale to objectively assess stool consistency. Types 6 and 7 are indicative of diarrhea.
-
Quantify Frequency: Record the number of bowel movements per day.
-
Assess Hydration Status: Check for signs of dehydration such as thirst, dry mucous membranes, and decreased urine output.
-
-
Management Strategies:
-
Hydration and Electrolyte Balance: Ensure the subject maintains adequate fluid intake. Oral rehydration solutions may be considered if there are concerns about electrolyte imbalance.
-
Dietary Modification: Advise a diet of bland, low-fiber foods (e.g., BRAT diet: bananas, rice, applesauce, toast).
-
Symptomatic Treatment: In a clinical setting, and as per protocol, the use of anti-diarrheal agents like loperamide could be considered for persistent symptoms.
-
Issue 2: Subject is experiencing nausea.
-
Initial Assessment:
-
Severity Grading: Use a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), to grade the severity of nausea.
-
Temporal Relationship: Note the timing of nausea onset in relation to this compound administration.
-
Impact on Intake: Assess if nausea is affecting the subject's ability to eat or drink.
-
-
Management Strategies:
-
Dietary Adjustments: Recommend small, frequent meals of bland food. Advise avoiding greasy, spicy, or overly sweet foods.
-
Environmental Factors: Ensure the experimental setting is well-ventilated and free of strong odors.
-
Pharmacological Intervention: If clinically warranted and part of the study protocol, anti-emetic medications may be administered.
-
Data Presentation
Table 1: Incidence of Diarrhea and Nausea in a Phase 2a Study of this compound in Patients with Gastroparesis (NCT03281577)
| Adverse Event | Placebo (n=10) | This compound 0.1 mg (n=10) | This compound 0.3 mg (n=9) | This compound 1.0 mg (n=7) |
| Diarrhea | 1 (10%) | 2 (20%) | 1 (11%) | 1 (14%) |
| Nausea | 2 (20%) | 1 (10%) | 1 (11%) | 2 (29%) |
Data extracted from supplementary materials of Chedid et al., Aliment Pharmacol Ther. 2021.
Experimental Protocols
Protocol 1: Assessment of Diarrhea in a Clinical Trial Setting
-
Objective: To systematically assess the incidence, severity, and characteristics of diarrhea as a potential adverse event of this compound.
-
Methodology:
-
Baseline Assessment: Prior to the first dose of this compound, subjects will complete a daily bowel diary for a 7-day run-in period to establish their baseline bowel habits. The diary should include the time of each bowel movement and the stool consistency according to the Bristol Stool Form Scale (BSFS) .
-
On-Treatment Assessment: Subjects will continue to complete the daily bowel diary throughout the treatment period.
-
Definition of Diarrhea: Diarrhea is defined as the passage of three or more loose or liquid stools per day (corresponding to types 6 or 7 on the BSFS), or more frequent passage than is normal for the individual.
-
Severity Grading: The severity of diarrhea will be graded according to the Common Terminology Criteria for Adverse Events (CTCAE) .
-
Grade 1: Increase of <4 stools per day over baseline; mild increase in ostomy output compared to baseline.
-
Grade 2: Increase of 4-6 stools per day over baseline; moderate increase in ostomy output compared to baseline; limiting instrumental Activities of Daily Living (ADL).
-
Grade 3: Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated; severe increase in ostomy output compared to baseline; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
-
Data Analysis: The incidence of diarrhea will be calculated for each treatment arm. The time to onset, duration, and severity of diarrheal episodes will be summarized.
-
Protocol 2: Assessment of Nausea in a Clinical Trial Setting
-
Objective: To systematically evaluate the incidence, severity, and duration of nausea associated with this compound administration.
-
Methodology:
-
Baseline Assessment: At the screening visit, subjects will be asked about any history of nausea or vomiting.
-
On-Treatment Assessment: Subjects will be provided with a daily diary to record the presence and severity of nausea. A numerical rating scale (e.g., 0-10, where 0 is no nausea and 10 is the worst possible nausea) or a visual analog scale (VAS) can be used.
-
Severity Grading: The severity of nausea will be graded according to the CTCAE .
-
Grade 1: Mild; loss of appetite without alteration in eating habits.
-
Grade 2: Moderate; oral intake decreased without significant weight loss, dehydration or malnutrition.
-
Grade 3: Severe; inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated.
-
-
Data Collection: The frequency of nausea, the maximum severity score each day, and the duration of nausea will be recorded. Any use of anti-emetic rescue medication will also be documented.
-
Data Analysis: The proportion of subjects experiencing nausea in each treatment group will be calculated. The severity and duration of nausea will be compared across the different dose levels of this compound and placebo.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to increased gastrointestinal motility.
Caption: Workflow for the clinical assessment of drug-induced diarrhea.
References
Addressing variability in whole-gut transit assays with Felcisetrag.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Felcisetrag in whole-gut transit assays. This resource offers troubleshooting advice and answers to frequently asked questions to address the inherent variability in these experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect whole-gut transit time?
This compound is a highly selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist.[1][2][3][4] It acts as a prokinetic agent, accelerating transit throughout the gastrointestinal (GI) tract.[1] Studies have shown that this compound significantly accelerates gastric emptying, small bowel transit, and colonic transit in patients with gastroparesis.
Q2: What is whole-gut transit time (WGTT) and what are the normal ranges?
Whole-gut transit time refers to the total time it takes for ingested material to travel from the mouth to expulsion. Normal WGTT can vary significantly among individuals, with a typical range in healthy adults being between 10 and 73 hours. This variability is influenced by factors such as diet, age, sex, stress levels, and medications.
Q3: What are the common methods for measuring WGTT?
Several methods are available to measure WGTT, each with its own advantages and limitations. Common techniques include:
-
Wireless Motility Capsule (WMC): An ingestible capsule that measures pH, temperature, and pressure to track its movement through the GI tract. This method is non-invasive and does not involve radiation.
-
Scintigraphy: This technique involves ingesting a radiolabeled meal and tracking its progress using a gamma camera.
-
Radiopaque Markers: Subjects ingest a number of markers that are then visualized and counted on abdominal X-rays over several days.
-
Carmine Red Dye Assay: A simple method where a non-absorbable red dye is ingested, and the time to its first appearance in the stool is recorded.
Q4: What are the known sources of variability in WGTT measurements?
Variability in WGTT is a well-documented phenomenon and can be attributed to several factors:
-
Inter-individual variability: Significant differences exist between individuals.
-
Intra-individual variability: An individual's transit time can vary from day to day.
-
Physiological factors: Age, sex, hormonal fluctuations (e.g., menstrual cycle), and stress can all impact transit time.
-
Dietary factors: The composition and amount of food consumed can alter transit speed.
-
Medications: Various drugs can affect gastrointestinal motility.
-
Experimental conditions: Lack of standardization in diet, exercise, and study procedures can introduce variability.
Troubleshooting Guide
This guide addresses specific issues that may arise during whole-gut transit assays involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High inter-subject variability in baseline WGTT | 1. Heterogeneous study population (age, sex, BMI).2. Lack of dietary and fluid intake control before and during the study.3. Concomitant medications affecting GI motility. | 1. Implement stricter inclusion/exclusion criteria.2. Standardize meal composition, portion size, and fluid intake for a set period before and during the assay.3. Carefully screen and document all concomitant medications. Institute a washout period for drugs known to affect GI motility if ethically and practically feasible. |
| High intra-subject variability between treatment periods | 1. Changes in diet or physical activity between study periods.2. Natural day-to-day physiological fluctuations.3. Inconsistent administration of this compound (timing, dosage). | 1. Reinforce the importance of maintaining consistent lifestyle habits throughout the study.2. Incorporate a sufficient washout period between treatments.3. Ensure precise and consistent drug administration protocols. |
| Unexpectedly slow or no response to this compound | 1. Incorrect dosage or administration route.2. Subject non-compliance.3. Underlying medical condition unresponsive to 5-HT4 agonism.4. Genetic variations in 5-HT4 receptor expression or function. | 1. Verify the dosage and administration protocol. Intravenous administration has shown significant effects.2. Implement measures to monitor and encourage compliance.3. Review subject's medical history for conditions that may affect motility through mechanisms not targeted by 5-HT4 agonists.4. Consider pharmacogenomic analysis if feasible and relevant to the research question. |
| Discrepancies between different WGTT measurement methods | 1. Each method measures slightly different aspects of transit.2. Technical issues with one of the methods (e.g., WMC malfunction, improper scintigraphy protocol). | 1. Be aware of the inherent differences between methods and choose the most appropriate one for the study's primary endpoint.2. Ensure all equipment is properly calibrated and that personnel are thoroughly trained in the specific protocol for the chosen method. |
Experimental Protocols
Detailed Methodology: Whole-Gut Transit Time (WGTT) Measurement using Wireless Motility Capsule (WMC)
This protocol provides a standardized procedure for measuring WGTT using a wireless motility capsule.
-
Subject Preparation:
-
Subjects should fast overnight for at least 8 hours prior to the study.
-
A standardized meal (e.g., a 260-kcal nutrient bar) is ingested immediately before capsule ingestion to ensure a consistent physiological starting point.
-
Medications that could alter gastrointestinal motility or pH should be discontinued for a specified period before the study, as clinically appropriate.
-
-
Capsule Ingestion and Data Recording:
-
The wireless motility capsule is activated and ingested by the subject with a small amount of water.
-
The subject is fitted with an external data receiver that records data transmitted from the capsule.
-
Subjects are instructed to maintain a diary to record meal times, bowel movements, and any symptoms experienced during the monitoring period.
-
-
Data Analysis:
-
The recorded data (pH, temperature, and pressure) are downloaded and analyzed.
-
Key transit milestones are identified based on characteristic changes in the data:
-
Gastric Emptying Time (GET): The time from capsule ingestion to the abrupt rise in pH as the capsule moves from the acidic stomach to the more alkaline small intestine.
-
Small Bowel Transit Time (SBTT): The time from gastric emptying to the drop in pH as the capsule enters the cecum.
-
Colonic Transit Time (CTT): The time from entry into the cecum to the expulsion of the capsule.
-
Whole-Gut Transit Time (WGTT): The total time from ingestion to expulsion of the capsule.
-
-
Normal Transit Time Ranges with WMC:
| Gastrointestinal Segment | Normal Transit Time (hours) |
| Gastric Emptying | 2 - 5 |
| Small Bowel Transit | 2 - 6 |
| Colonic Transit | 10 - 59 |
| Whole-Gut Transit | 10 - 73 |
Visualizations
Signaling Pathway of this compound (5-HT4 Receptor Agonist)
References
- 1. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomised study: effects of the 5-HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of In Vitro Felcisetrag Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro assays involving Felcisetrag, a potent and highly selective 5-HT4 receptor agonist. The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as TD-8954, is a high-affinity and selective agonist for the serotonin 5-HT4 receptor.[1] Its primary mechanism of action is to bind to and activate the 5-HT4 receptor, which is a Gs-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1]
Q2: What are the common in vitro assays used to characterize this compound activity?
A2: The two primary in vitro assays for characterizing the pharmacological activity of this compound at the 5-HT4 receptor are:
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
-
cAMP Functional Assays: These assays measure the functional consequence of receptor binding by quantifying the increase in intracellular cAMP levels, which allows for the determination of this compound's potency (EC50) and efficacy.[1]
Q3: Which cell lines are suitable for in vitro this compound assays?
A3: Cell lines that endogenously express the 5-HT4 receptor or have been engineered to stably express recombinant human 5-HT4 receptors are suitable. Commonly used cell lines for GPCR assays include Human Embryonic Kidney 293 (HEK-293) cells and Chinese Hamster Ovary (CHO-K1) cells.[1][2] For studies related to gastrointestinal effects, cell lines such as HT29 and Caco-2, which are of human colon adenocarcinoma origin, have been shown to express 5-HT4 receptors.
Q4: What are the most critical factors for ensuring reproducibility in this compound assays?
A4: Key factors for reproducibility include:
-
Cell Line Integrity: Use low passage number cells and regularly test for mycoplasma contamination.
-
Consistent Cell Culture Conditions: Standardize media, serum, and incubation parameters.
-
Precise Reagent Preparation and Handling: Ensure accurate concentrations and proper storage of all reagents, including this compound and radioligands.
-
Optimized Assay Parameters: Consistently use optimized cell densities, incubation times, and washing procedures.
-
Data Analysis: Employ appropriate controls and validated data analysis methods.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the 5-HT4 receptor signaling pathway and the general workflows for the key in vitro assays used to study this compound.
Caption: 5-HT4 Receptor Signaling Pathway initiated by this compound.
Caption: General workflow for a this compound radioligand binding assay.
Caption: General workflow for a this compound cAMP functional assay.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound in vitro assays based on available literature.
Table 1: this compound Binding Affinity and Functional Potency
| Parameter | Receptor | Cell Line | Value | Reference |
| pKi | Human 5-HT4(c) | HEK-293 | 9.4 | |
| pEC50 | Human 5-HT4(c) | HEK-293 | 9.3 |
Note: pKi and pEC50 are the negative logarithms of the Ki and EC50 values, respectively. A higher value indicates greater affinity/potency.
Table 2: Recommended Starting Concentrations for Assay Components
| Component | Assay Type | Recommended Starting Concentration | Notes |
| Cell Density | cAMP Assay | 1,000 - 10,000 cells/well (384-well plate) | Optimize for cell line and assay format. |
| Radioligand ([3H]-GR113808) | Binding Assay | ~0.1 - 4.0 nM | Should be at or below the Kd for competition assays. |
| Unlabeled Competitor (for NSB) | Binding Assay | 10 µM | Should be a structurally different 5-HT4 antagonist if possible. |
| This compound (Test Compound) | Binding & cAMP | 10^-12 to 10^-5 M | A wide concentration range is needed to generate a full dose-response curve. |
| PDE Inhibitor (e.g., IBMX) | cAMP Assay | 100 - 500 µM | Prevents cAMP degradation, increasing signal. |
Troubleshooting Guides
Radioligand Binding Assays
| Problem | Potential Causes | Solutions |
| High Non-Specific Binding (NSB) | Radioligand is hydrophobic and sticks to plasticware/filters. | Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the buffer. Pre-soak filters in a blocking agent like polyethyleneimine (PEI). |
| Too much membrane protein in the assay. | Titrate the amount of membrane protein to find the optimal concentration that maximizes specific binding while minimizing NSB. | |
| Inappropriate buffer conditions (pH, ionic strength). | Optimize buffer pH and ionic strength. Increasing salt concentration can reduce electrostatic interactions. | |
| Low Specific Binding Signal | Low receptor expression in the cell membrane preparation. | Use a cell line with higher receptor expression or optimize transfection/cell culture conditions to increase expression. |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly according to the manufacturer's instructions. | |
| Insufficient incubation time to reach equilibrium. | Perform a time-course experiment to determine the optimal incubation time for binding to reach equilibrium. | |
| High Well-to-Well Variability | Inconsistent pipetting of reagents or membranes. | Use calibrated pipettes and consistent pipetting techniques. Ensure the membrane preparation is homogenous before aliquoting. |
| Inefficient washing during filtration. | Optimize the number of washes and the volume of ice-cold wash buffer to ensure complete removal of unbound radioligand without causing significant dissociation of specifically bound ligand. |
cAMP Functional Assays
| Problem | Potential Causes | Solutions |
| Low Signal-to-Noise Ratio | Low receptor expression or coupling efficiency. | Use a cell line with robust receptor expression and coupling to Gs. |
| Rapid degradation of cAMP by phosphodiesterases (PDEs). | Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP breakdown. | |
| Suboptimal agonist (this compound) concentration or stimulation time. | Perform a full dose-response curve for this compound and a time-course experiment to determine the optimal stimulation time for maximal cAMP production. | |
| High Basal cAMP Levels | Constitutive activity of the 5-HT4 receptor. | This can occur in overexpression systems. Use a cell line with lower, more physiological receptor expression levels if possible. |
| Serum components stimulating adenylyl cyclase. | Serum-starve cells for a few hours prior to the assay. | |
| High Well-to-Well Variability | Uneven cell seeding density. | Ensure a single-cell suspension and mix thoroughly before and during plating. |
| "Edge effects" in the microplate due to evaporation. | Avoid using the outer wells of the plate, or fill them with sterile water or PBS to maintain humidity. | |
| Inconsistent incubation times or temperatures. | Ensure all plates are incubated for the same duration at a consistent temperature. |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Cell Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human 5-HT4 receptor.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.
-
Centrifuge the lysate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and each concentration of this compound.
-
Total Binding: Add assay buffer, radioligand (e.g., [3H]-GR113808 at its Kd concentration), and membrane preparation.
-
NSB: Add a high concentration of an unlabeled 5-HT4 antagonist (e.g., 10 µM GR113808), radioligand, and membrane preparation.
-
Competition: Add varying concentrations of this compound, radioligand, and membrane preparation.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in PEI using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This protocol is a general guideline for a HTRF-based cAMP assay and should be optimized.
-
Cell Preparation:
-
Seed CHO-K1 cells stably expressing the human 5-HT4 receptor into a 384-well plate at an optimized density (e.g., 5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 100 µM IBMX).
-
-
Cell Stimulation:
-
Add varying concentrations of this compound to the wells. Include wells with no agonist (basal) and a known 5-HT4 agonist as a positive control.
-
Incubate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
-
cAMP Detection (HTRF):
-
Add the HTRF lysis buffer containing the cAMP-d2 conjugate to all wells.
-
Add the HTRF buffer containing the anti-cAMP cryptate conjugate to all wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Plot the HTRF ratio as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
Technical Support Center: Refining Gastrointestinal Motility Measurement Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gastrointestinal (GI) motility assays.
Troubleshooting Guides
This section addresses specific issues that may arise during GI motility experiments in a question-and-answer format.
Question 1: Why am I observing high variability in my gastric emptying scintigraphy results between subjects in the same group?
Answer: High inter-subject variability in gastric emptying studies is a common challenge. Several factors can contribute to this. Follow this troubleshooting guide to minimize variability:
-
Standardize the Test Meal: The composition, caloric content, temperature, and volume of the test meal significantly impact gastric emptying rates.[1] Ensure that every subject receives the exact same meal. A common standard is a low-fat meal, such as egg whites, to ensure consistency.[2][3]
-
Control Fasting Times: Inadequate or inconsistent fasting can lead to variable results. A standardized overnight fast is recommended for most studies.[4] For rodent studies, a shorter, controlled fasting period of around 3 hours may be sufficient to reduce stress.[5]
-
Manage Blood Glucose Levels: In diabetic models or studies involving drugs that affect glucose metabolism, hyperglycemia can delay gastric emptying. It is crucial to measure and record blood glucose levels before the study and, if necessary, normalize them with insulin.
-
Acclimatize Animals: Stress from handling and novel environments can alter GI motility. Ensure animals are properly acclimatized to the experimental conditions and handling procedures before the study begins.
-
Standardize Posture and Activity: The patient's or animal's posture and activity level during the imaging period should be consistent. Movement should be minimized between scans to ensure accurate readings.
-
Review Medication and Substance Administration: Ensure that no confounding substances are administered. Opioids, anticholinergics, and antidepressants are known to delay gastric emptying. Prokinetic agents can accelerate it. A sufficient washout period for any prior medications is essential.
-
Refine Image Analysis: Use a consistent method for defining the region of interest (ROI) for the stomach in your scintigraphy images. Variations in ROI placement can lead to different quantitative results. Visual inspection of fundal and antral emptying can also provide additional insights when global emptying values are variable.
Question 2: My charcoal meal transit assay in mice shows inconsistent results and a wide spread of data points. What are the likely causes and how can I fix this?
Answer: The charcoal meal transit assay is susceptible to variability. Here’s a checklist to improve consistency:
-
Standardize Gavage Technique: The volume and rate of administration of the charcoal meal should be consistent for all animals. Inconsistent gavage can lead to variations in gastric emptying and subsequent intestinal transit.
-
Minimize Stress: As with other motility assays, stress can significantly impact results. Handle mice gently and consistently. Consider acclimatizing them to the gavage procedure with saline for a few days before the experiment. A shorter fasting time (e.g., 3 hours) can also reduce stress-induced alterations in motility.
-
Control for Circadian Rhythms: Gastrointestinal motility follows a circadian rhythm. Performing all experiments at the same time of day will help to reduce this source of variability.
-
Ensure Consistent Charcoal Meal Preparation: The concentration of charcoal and the viscosity of the vehicle (e.g., methylcellulose) should be identical for all preparations. Inconsistent preparations can lead to clumping or separation of the charcoal, affecting its transit.
-
Gentle Gut Removal: When sacrificing the animal and excising the gastrointestinal tract, it is crucial to do so gently to avoid artificially advancing the charcoal bolus. Using clips at the stomach and colon can help prevent spillage and movement of the gut contents.
-
Accurate Measurement: Lay the excised intestine out straight on a flat surface without stretching to ensure accurate measurement of the total length and the distance traveled by the charcoal.
Question 3: In my ex vivo intestinal motility recordings using video imaging, I am not observing regular, propagating contractions. What could be wrong?
Answer: The absence of expected motility patterns in an ex vivo setup can be due to several factors related to tissue health and the recording environment.
-
Check Tissue Viability: Ensure the Krebs solution is continuously oxygenated (95% O2, 5% CO2) and maintained at a physiological temperature (around 37°C). Improper oxygenation or temperature fluctuations can quickly lead to tissue hypoxia and loss of contractile function.
-
Gentle Tissue Handling: During dissection and mounting, handle the intestinal segment with extreme care to avoid damaging the enteric nervous system (ENS) or smooth muscle layers.
-
Appropriate Intraluminal Pressure: The level of intraluminal pressure is a critical factor for successful recordings of motility patterns. Ensure the pressure is set and maintained at an appropriate level for the specific intestinal segment being studied.
-
Allow for an Acclimation Period: After mounting the tissue in the organ bath, allow for an acclimation period (e.g., 10-20 minutes) for the tissue to stabilize and for spontaneous motility to resume before starting your recording.
-
Verify Pharmacological Agents: If you are using pharmacological agents, ensure they are fresh, at the correct concentration, and that the vehicle they are dissolved in does not independently affect motility.
-
Data Acquisition and Analysis: Confirm that your video camera and software are functioning correctly. The software used to generate spatiotemporal maps is crucial for visualizing and quantifying motility patterns.
Frequently Asked Questions (FAQs)
Q1: What is the "gold standard" for measuring gastric emptying?
A1: Gastric emptying scintigraphy is widely regarded as the "gold standard" for measuring gastric emptying in both clinical and research settings. This method is non-invasive and provides a direct, quantitative assessment of the rate at which a radiolabeled meal exits the stomach.
Q2: What are the main differences between using radiopaque markers and scintigraphy for measuring colonic transit?
A2: Both methods are used to assess colonic transit, but they differ in their approach and the information they provide.
-
Radiopaque Markers: This method involves the ingestion of a specific number of markers, followed by abdominal X-rays at later time points (e.g., day 5) to count the number of retained markers. It is relatively simple and less expensive but provides less detailed temporal information. The distribution of retained markers can help differentiate between slow-transit constipation and functional outlet obstruction.
-
Scintigraphy: This technique uses a radiolabeled meal and a gamma camera to track the movement of the meal through the colon over time. It provides more detailed quantitative data on segmental and whole colonic transit, including ascending colon emptying.
Q3: Can non-invasive methods be used to measure small intestinal motility in mice?
A3: Yes, several non-invasive or minimally invasive methods are available. Ultrasonography can be used to visualize and quantify peristaltic movements in the duodenum. Fluoroscopy and fluorescence imaging can also visualize peristalsis and segmental movements. These imaging techniques have the advantage of allowing for longitudinal studies in the same animal, which aligns with the 3Rs principle (replacement, reduction, and refinement) of animal research.
Q4: What factors can influence gastrointestinal transit time?
A4: Numerous factors can affect GI transit time, leading to significant intra- and inter-individual variations. These include:
-
Host Factors: Sex, age, body mass index, and stress levels.
-
Diet: The composition of the diet, particularly the fat and carbohydrate content, can significantly alter transit times.
-
Gut Microbiota: The composition of the gut microbiota and its metabolites can influence motility.
-
Pathological Conditions: A wide range of gastrointestinal disorders, such as gastroparesis, irritable bowel syndrome (IBS), and chronic constipation, are characterized by altered motility.
Q5: What is the geometric center (GC) method for quantifying intestinal transit?
A5: The geometric center (GC) is a commonly used method to quantify the distribution of a marker within the gastrointestinal tract. It is calculated by multiplying the percentage of the marker in each segment of the intestine by the segment number and then summing these values. This provides a single value that represents the weighted average of the marker's distribution, offering a more comprehensive assessment than simply measuring the leading edge of the marker.
Experimental Protocols
Protocol 1: Gastric Emptying Scintigraphy (Human - Simplified)
-
Patient Preparation: The patient should fast overnight. Medications known to affect gastric motility should be discontinued 48-72 hours prior to the study, based on their half-life. For diabetic patients, blood glucose should be monitored and controlled.
-
Test Meal Preparation: A standardized low-fat solid meal, such as 4 ounces of Eggbeaters labeled with 20-40 MBq of 99mTc-sulfur colloid, is prepared.
-
Administration and Imaging: The patient consumes the meal within a specified timeframe (e.g., 10 minutes). Imaging with a gamma camera is performed immediately after meal completion (time 0) and at subsequent time points, typically 1, 2, and 4 hours post-meal.
-
Data Analysis: The percentage of the radiolabel retained in the stomach is calculated at each time point. The results are compared to established normal values to determine if gastric emptying is delayed, normal, or rapid.
Protocol 2: Whole Gut Transit using Charcoal Meal (Mice)
-
Animal Preparation: House mice individually and fast them for a short, controlled period (e.g., 3 hours) to reduce stress.
-
Charcoal Meal Preparation: Prepare a suspension of 5% charcoal in 10% gum arabic or methylcellulose in water.
-
Administration: Administer a fixed volume (e.g., 0.2 mL) of the charcoal meal via oral gavage. Record the time of administration.
-
Observation/Tissue Harvest: At a predetermined time point (e.g., 20-30 minutes), humanely euthanize the mouse.
-
Measurement: Carefully dissect the entire gastrointestinal tract from the stomach to the distal colon. Lay it straight without stretching and measure the total length of the small intestine and the distance traveled by the charcoal front from the pylorus.
-
Data Analysis: Express the intestinal transit as a percentage of the total length of the small intestine. Alternatively, the geometric center can be calculated by dividing the small intestine into segments of equal length.
Quantitative Data Summary
Table 1: Normal Gastrointestinal Transit Times in Healthy Adults
| Transit Phase | Method | Mean/Median Transit Time (Hours) | Range (Hours) |
| Gastric Emptying Time (GET) | Ingestible Capsule | 0.4 - 15.3 | Varies with meal type |
| Small Intestinal Transit Time (SITT) | Ingestible Capsule | 3.3 - 7.0 | 2.0 - 8.0 |
| Colonic Transit Time (CTT) | Ingestible Capsule | 15.9 - 28.9 | 10 - 59 |
| Whole Gut Transit Time (WGTT) | Ingestible Capsule | 23.0 - 37.4 | 10 - 73 |
| Colonic Transit Time (CTT) | Radiopaque Markers | 20 - 56 | Varies by study |
Note: These values can vary significantly based on the specific protocol, diet, and individual physiological differences.
Table 2: Gastric Emptying Scintigraphy - Normal Retention Values for Solid Meal
| Time Point | Normal Retention (%) |
| 1 Hour | < 90% |
| 2 Hours | < 60% |
| 4 Hours | < 10% |
Values are approximate and can vary between institutions. Delayed gastric emptying is diagnosed when retention exceeds these thresholds.
Visualizations
Caption: A general workflow for an in vivo GI motility experiment.
Caption: Simplified signaling in GI smooth muscle regulation.
Caption: A decision tree for troubleshooting GI assay variability.
References
- 1. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 2. Measurement of Gastrointestinal and Colonic Motor Functions in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Disconnect Between Prokinetic Efficacy and Clinical Benefit
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the complex relationship between prokinetic agents and their clinical outcomes. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address the common challenge of observing prokinetic effects in preclinical models that do not translate into clinical benefit.
Frequently Asked Questions (FAQs)
Q1: Why do some prokinetic drugs show robust activity in our animal models but fail to demonstrate significant clinical benefit in human trials?
A1: This is a multifaceted issue stemming from the complex pathophysiology of gastrointestinal disorders and inherent differences between preclinical models and human disease. Key factors include:
-
Multifactorial Disease Pathophysiology: Conditions like functional dyspepsia and gastroparesis are not solely disorders of motility.[1][2][3] They often involve visceral hypersensitivity (increased pain perception), altered gut-brain axis communication, low-grade mucosal inflammation, and psychological comorbidities.[4][5] A drug that only enhances motility may not address the primary drivers of a patient's symptoms.
-
Visceral Hypersensitivity: A significant portion of patients with functional gastrointestinal disorders experience visceral hypersensitivity, where normal physiological stimuli are perceived as painful. Prokinetic agents do not typically target the underlying mechanisms of this heightened sensitivity.
-
Gut-Brain Axis Disruption: The bidirectional communication between the gut and the central nervous system is crucial for normal gastrointestinal function. Dysregulation of this axis can contribute to symptoms independently of motility.
-
Translational Challenges: Preclinical models, while useful, may not fully recapitulate the complexity of human gastrointestinal diseases. Factors such as diet, microbiome composition, and genetic heterogeneity in the human population can significantly influence drug response.
Q2: We are observing a diminishing effect of our prokinetic agent over time in our chronic dosing studies. What could be the cause?
A2: This phenomenon is likely tachyphylaxis, a rapid decrease in drug response upon repeated administration. It is a common issue with certain classes of prokinetics, particularly motilin receptor agonists like erythromycin. The primary mechanisms include:
-
Receptor Downregulation: Continuous stimulation of receptors can lead to their internalization and degradation, reducing the number of available receptors on the cell surface.
-
Receptor Desensitization: Receptors can become uncoupled from their downstream signaling pathways, rendering them less responsive to the drug.
-
Depletion of Mediators: The drug's action may depend on the release of endogenous neurotransmitters, which can become depleted with sustained stimulation.
Q3: How can we experimentally differentiate between a lack of prokinetic effect and the presence of visceral hypersensitivity in our animal models?
A3: It is crucial to employ models that can assess both motility and visceral sensation.
-
For Motility: Utilize assays such as the charcoal meal gastrointestinal transit test or gastric emptying scintigraphy.
-
For Visceral Hypersensitivity: Employ techniques like colorectal distension (CRD) to measure the animal's pain response (e.g., abdominal withdrawal reflex) to a mechanical stimulus. A model exhibiting a heightened response to CRD at pressures that do not affect control animals is indicative of visceral hypersensitivity.
By conducting both types of assays, you can determine if a compound fails to improve motility or if it improves motility but does not alleviate hypersensitivity, which may explain a lack of overall symptomatic improvement.
Troubleshooting Guides
Issue 1: Inconsistent results in the charcoal meal gastrointestinal transit assay.
| Potential Cause | Troubleshooting Step |
| Stress-induced motility changes | Acclimatize animals to handling and the experimental environment. Stress can significantly alter gastrointestinal transit. |
| Variability in fasting time | Strictly control the fasting period before the experiment. A 3-hour fasting period may be sufficient to reduce stress while ensuring an empty stomach. |
| Inconsistent charcoal meal administration | Ensure consistent volume and administration technique (oral gavage) for all animals. |
| Subjectivity in measurement | The person measuring the distance traveled by the charcoal front should be blinded to the treatment groups to avoid bias. |
Issue 2: Prokinetic agent is active in vitro (organ bath) but not in vivo.
| Potential Cause | Troubleshooting Step |
| Poor pharmacokinetics/bioavailability | Conduct pharmacokinetic studies to determine if the drug is being absorbed and reaching the target tissue at effective concentrations. |
| Rapid metabolism | Analyze plasma and tissue samples for the presence of the parent drug and its metabolites. |
| Off-target effects in vivo | The drug may have other effects in the whole animal that counteract its prokinetic action. Consider a broader pharmacological profiling. |
| Involvement of extrinsic neural pathways | The in vitro preparation removes the influence of the central nervous system. The drug's effect in vivo may be modulated by extrinsic neural inputs. |
Quantitative Data Summary
The following tables summarize representative quantitative data for common prokinetic agents in preclinical models.
Table 1: Effects of Prokinetic Agents on Gastric Emptying and Intestinal Transit in Rodents
| Drug | Class | Animal Model | Dose | Effect on Gastric Emptying | Effect on Intestinal Transit | Reference |
| Metoclopramide | D2 Antagonist / 5-HT4 Agonist | Rat | 10 mg/kg | Increased | Increased | |
| Domperidone | D2 Antagonist | Mouse | 1 mg/kg | Increased | - | |
| Cisapride | 5-HT4 Agonist | Rat | 1 mg/kg | Increased | Increased | |
| Prucalopride | 5-HT4 Agonist | Rat | 0.63 mg/kg | - | Increased | |
| Erythromycin | Motilin Agonist | Rat | 3 mg/kg | Increased | - | |
| RM-131 | Ghrelin Agonist | Rat | 0.1-100 µg/kg | Increased | - |
Table 2: Common Doses of Prokinetics Used in Clinical Practice
| Drug | Class | Typical Adult Dose | Notes | Reference |
| Metoclopramide | D2 Antagonist / 5-HT4 Agonist | 10 mg QID | Risk of extrapyramidal side effects. | |
| Domperidone | D2 Antagonist | 10-20 mg TID-QID | Not widely available in the US. | |
| Prucalopride | 5-HT4 Agonist | 1-2 mg once daily | Primarily for chronic constipation. | |
| Erythromycin | Motilin Agonist | 125-250 mg TID | Tachyphylaxis is common. |
Detailed Experimental Protocols
Charcoal Meal Gastrointestinal Transit Test in Mice
Objective: To assess the effect of a test compound on gastrointestinal transit time.
Materials:
-
Mice (e.g., C57BL/6), 8-12 weeks old
-
Test compound and vehicle
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum arabic)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Protocol:
-
Fast mice for 3-6 hours with free access to water.
-
Administer the test compound or vehicle orally or via the desired route.
-
After a predetermined time (e.g., 30-60 minutes), administer a consistent volume of the charcoal meal (e.g., 0.1 mL/10 g body weight) via oral gavage.
-
After a set time (e.g., 20-30 minutes), euthanize the mice by an approved method.
-
Perform a laparotomy and carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching and measure its total length.
-
Measure the distance from the pyloric sphincter to the leading front of the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
In Vitro Organ Bath Assay for Intestinal Contractility
Objective: To measure the direct effect of a test compound on the contractility of isolated intestinal segments.
Materials:
-
Euthanized animal (e.g., guinea pig, rat)
-
Krebs-Henseleit solution, oxygenated with 95% O2 / 5% CO2
-
Organ bath system with temperature control (37°C) and isometric force transducers
-
Dissection tools
-
Suture thread
-
Test compound, vehicle, and control agonists/antagonists (e.g., acetylcholine, atropine)
Protocol:
-
Humanely euthanize the animal and immediately collect a segment of the desired intestine (e.g., ileum, jejunum).
-
Place the tissue in cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove the luminal contents and cut the segment into appropriate lengths (e.g., 2-3 cm).
-
Suspend a segment in the organ bath chamber containing warmed, oxygenated Krebs-Henseleit solution. One end is attached to a fixed hook, and the other to an isometric force transducer.
-
Allow the tissue to equilibrate for at least 30-60 minutes under a slight resting tension (e.g., 0.5-1.0 g), with regular washing.
-
Record baseline spontaneous contractions.
-
Add the test compound in a cumulative or non-cumulative manner and record the change in contractile force and frequency.
-
Positive controls (e.g., acetylcholine) and negative controls (e.g., vehicle) should be run in parallel.
Visualizations
Caption: Preclinical workflow for evaluating prokinetic agents.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Colitis Induces Enteric Neurogenesis Through a 5-HT4–dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Modulation of Intestinal Motility by Enteric Dopaminergic Neurons and the D2 Receptor: Analysis of Dopamine Receptor Expression, Location, Development, and Function in Wild-Type and Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Felcisetrag Technical Support Center: Investigating Potential Off-Target Effects
Disclaimer: Felcisetrag is a novel, highly selective 5-HT4 receptor agonist currently under investigation. The information provided here is intended for research and drug development professionals and is based on available preclinical and clinical data. This document will be updated as more information becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective and potent 5-hydroxytryptamine-4 (5-HT4) receptor agonist.[1][2][3] Its on-target effect is to stimulate 5-HT4 receptors, which are G-protein coupled receptors (GPCRs) that activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is known to have prokinetic effects on the gastrointestinal (GI) tract.[1]
Q2: What are the known or potential off-target effects of long-term this compound administration?
As a highly selective 5-HT4 agonist, this compound is designed to minimize off-target activities.[1] However, like many drugs targeting GPCRs, there is a theoretical potential for interactions with other receptors, especially at higher concentrations or with long-term administration. Potential off-target effects could include interactions with other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT7) or other GPCRs. In clinical studies, this compound has been generally well-tolerated, with the most common adverse events being diarrhea and nausea, which may be related to its potent on-target prokinetic activity.
Q3: We are observing unexpected cardiovascular effects in our animal models. Could this be an off-target effect of this compound?
While clinical trials have not reported significant cardiovascular findings, some studies note that non-specific 5-HT4 agonists have been associated with cardiac conduction abnormalities in the past. This compound is highly selective to avoid this. However, some research indicates that this compound can act as both an agonist and an antagonist at human 5-HT4 receptors in the heart, suggesting complex interactions. If you are observing cardiovascular effects, it is crucial to:
-
Verify the dose: Ensure the administered dose is within the recommended range. Off-target effects are more likely at higher concentrations.
-
Perform a receptor binding screen: Assess the binding profile of this compound against a panel of cardiovascular-related receptors (e.g., adrenergic, muscarinic, and other serotonin receptors).
-
Conduct functional assays: Use isolated tissue preparations (e.g., atrial preparations) to determine if this compound elicits a functional response.
Q4: Our cell-based assays are showing inconsistent cAMP levels after this compound application. How can we troubleshoot this?
Inconsistent cAMP levels can arise from several factors:
-
Cell Line Variability: Ensure the cell line expresses the target 5-HT4 receptor at consistent levels. Passage number can affect receptor expression.
-
Assay Conditions: The kinetics of cAMP production can be rapid. Optimize the incubation time with this compound. Also, ensure the phosphodiesterase (PDE) inhibitor used is effective.
-
Reagent Quality: Verify the quality and concentration of all reagents, including this compound, forskolin (if used as a positive control), and the cAMP detection kit components.
-
Potential Gi Coupling: If you are using a cell line that co-expresses Gi-coupled receptors that this compound might be weakly activating, this could lead to an attenuation of the expected Gs-mediated cAMP increase.
Troubleshooting Guides
Guide 1: Investigating an Unexpected Phenotype in In-Vivo Studies
If you observe an unexpected physiological response (e.g., behavioral changes, cardiovascular effects) during long-term administration of this compound, follow this workflow:
Caption: Workflow for troubleshooting unexpected in-vivo effects.
Guide 2: Differentiating On-Target vs. Off-Target Effects in a Cell-Based Assay
If your cellular assay yields an unexpected result, use this logical diagram to determine its origin:
Caption: Logic diagram for differentiating on-target and off-target cellular effects.
Data Presentation
Table 1: Hypothetical Receptor Binding Profile of this compound
This table presents hypothetical data to illustrate how to assess binding selectivity. Actual values would be determined experimentally.
| Receptor Target | Class | Binding Affinity (Ki, nM) | Selectivity vs. 5-HT4 |
| 5-HT4 | On-Target | 0.8 | - |
| 5-HT1A | Off-Target | 1,200 | 1,500x |
| 5-HT2A | Off-Target | > 10,000 | > 12,500x |
| 5-HT7 | Off-Target | 850 | 1,063x |
| Adrenergic α2A | Off-Target | 2,500 | 3,125x |
| Dopamine D2 | Off-Target | > 10,000 | > 12,500x |
| hERG Channel | Off-Target | > 10,000 | > 12,500x |
Table 2: Summary of Findings in a Hypothetical 6-Month Rodent Study
This table summarizes potential observations from a long-term preclinical study.
| Parameter | Placebo Group | This compound (Low Dose) | This compound (High Dose) | Potential Implication |
| Body Weight | Stable | Stable | Slight Decrease | On-target (GI motility) or off-target (appetite) |
| Fecal Output | Normal | Increased | Markedly Increased | On-target (prokinetic effect) |
| Mean Arterial Pressure | Stable | No significant change | Slight Increase (+5 mmHg) | Further investigation needed for potential off-target cardiovascular effect |
| Behavioral Assessment | Normal | Normal | Mild sedation observed | Potential off-target CNS effect (e.g., 5-HT1A/5-HT7) |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for a potential off-target receptor.
Objective: To measure the ability of this compound to displace a known radioligand from a specific receptor target.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific control OR 50 µL of this compound dilution.
-
50 µL of the specific radioligand at a fixed concentration (typically at or below its Kd).
-
150 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly 3-4 times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This protocol measures the functional consequence of this compound binding to Gs- or Gi-coupled receptors.
Objective: To determine if this compound modulates intracellular cAMP levels via a specific GPCR.
Materials:
-
A cell line expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
This compound stock solution.
-
Forskolin (a direct adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure (for a Gs-coupled receptor):
-
Seed cells in a 96- or 384-well plate and grow to near confluence.
-
Remove the growth medium and replace it with stimulation buffer containing a PDE inhibitor. Incubate for 20-30 minutes.
-
Add serial dilutions of this compound to the wells. Include a positive control (e.g., a known agonist for the receptor) and a vehicle control.
-
Incubate for 15-60 minutes at 37°C (time should be optimized).
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Use non-linear regression to determine the EC50 and Emax values.
Procedure (for a Gi-coupled receptor):
-
Follow steps 1 and 2 above.
-
Add serial dilutions of this compound.
-
After a brief pre-incubation with this compound, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels.
-
Data Analysis: A Gi agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. Plot the percentage inhibition of the forskolin response against the log concentration of this compound to determine the IC50.
Signaling Pathway Visualization
Caption: On-target (5-HT4) vs. a potential off-target (5-HT1A) signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomised study: effects of the 5-HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Felcisetrag Clinical Studies: A Technical Support Guide to Mitigating Confounding Variables
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in mitigating confounding variables during Felcisetrag clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary confounding variables to consider in a this compound clinical trial for gastroparesis?
A1: The primary confounding variables in a this compound trial for gastroparesis include the etiology of the condition, baseline glycemic control in diabetic patients, baseline symptom severity, and the use of concomitant medications. Gastroparesis can be idiopathic or associated with diabetes, and these subtypes may respond differently to treatment.[1][2] Poor glycemic control in diabetic patients can independently affect gastric emptying and symptoms, thus confounding the observed treatment effect.[1] Baseline symptom severity can also influence the perceived magnitude of treatment benefit. Concomitant medications, particularly those with prokinetic or antiemetic properties, can interfere with the assessment of this compound's efficacy.
Q2: How can we control for the confounding effect of gastroparesis etiology (diabetic vs. idiopathic)?
A2: To control for the confounding effect of gastroparesis etiology, you can employ several strategies during study design and analysis:
-
Stratified Randomization: During patient enrollment, you can stratify participants based on their gastroparesis etiology (diabetic or idiopathic) and then randomize them to treatment and placebo groups within each stratum. This ensures a balanced distribution of etiologies across the study arms.
-
Subgroup Analysis: In the statistical analysis plan, pre-specify subgroup analyses to evaluate the efficacy of this compound separately in patients with diabetic and idiopathic gastroparesis. This was a component of a phase 2 study of this compound.[3][4]
-
Analysis of Covariance (ANCOVA): Use ANCOVA to statistically adjust for the effect of etiology on the primary endpoint. In this model, the treatment group and etiology would be included as independent variables.
Q3: What is the recommended approach for managing the confounding variable of glycemic control in diabetic gastroparesis patients?
A3: Managing glycemic control is crucial. It is recommended to:
-
Establish Clear Inclusion/Exclusion Criteria: Exclude patients with poorly controlled diabetes (e.g., HbA1c >10%).
-
Monitor Blood Glucose Levels: Regularly monitor blood glucose levels throughout the study. It is recommended to measure blood glucose before the start of a gastric emptying study.
-
Standardize Antidiabetic Medications: If feasible, standardize the background antidiabetic medication regimen for all participants in the diabetic gastroparesis cohort.
-
Statistical Adjustment: Include baseline HbA1c or mean blood glucose levels as a covariate in the statistical analysis to adjust for its potential influence on outcomes.
Q4: How should we handle the use of rescue medications for symptom control, and what is its impact on confounding?
A4: The use of rescue medications (e.g., antiemetics) can be a significant confounder as it may mask the true effect of the investigational drug. To manage this:
-
Standardize Rescue Medication: Provide a standardized rescue medication and clear instructions for its use to all participants.
-
Record Usage: Meticulously record the frequency and dosage of all rescue medications used by each participant.
-
Include as a Covariate: In the statistical analysis, the use of rescue medication can be included as a time-varying covariate to adjust for its effect on symptom-based endpoints. A post-hoc analysis of a tradipitant trial in gastroparesis accounted for rescue medication use.
Troubleshooting Guides
Issue 1: High variability in gastric emptying measurements at baseline.
Troubleshooting Steps:
-
Review and Standardize the Gastric Emptying Scintigraphy Protocol: Ensure strict adherence to a standardized protocol for all sites. Key parameters to standardize include:
-
Meal Composition: Use a standard, low-fat meal, such as the 99mTc-egg meal (300 kcal, 30% fat) used in a this compound study.
-
Patient Preparation: Instruct patients to fast overnight and abstain from medications known to affect gastric motility for a specified period before the test.
-
Imaging Schedule: Acquire images at standardized time points (e.g., 0, 1, 2, and 4 hours post-meal ingestion).
-
-
Assess Glycemic Control in Diabetic Participants: Hyperglycemia can delay gastric emptying. Ensure that blood glucose levels are within an acceptable range before starting the gastric emptying test.
-
Verify Radiopharmaceutical Labeling Stability: Inconsistent binding of the radiotracer to the solid meal can lead to variability in results. Implement quality control checks for meal preparation.
Issue 2: Discrepancy between improvement in gastric emptying and patient-reported symptoms.
Troubleshooting Steps:
-
Evaluate the Appropriateness of the Patient-Reported Outcome (PRO) Instrument: Ensure the PRO instrument used is validated for gastroparesis and captures the key symptoms of the condition. The Gastroparesis Cardinal Symptom Index (GCSI) is a commonly used and validated tool. The Diabetic Gastroparesis Symptom Severity Diary (DGSSD) is another option.
-
Consider Other Pathophysiological Factors: Gastroparesis symptoms are not solely dependent on delayed gastric emptying. Factors like visceral hypersensitivity can also play a role. While this compound primarily targets motility, its effect on sensory pathways may be less pronounced.
-
Analyze for Placebo Effect: The placebo response rate in gastroparesis trials can be significant, particularly for subjective symptom scores. A meta-analysis found a pooled placebo response rate of 29.3% for a composite endpoint of improvement in gastroparesis trials.
Data Presentation
Table 1: Key Confounding Variables in this compound Clinical Studies and Recommended Mitigation Strategies.
| Confounding Variable | Potential Impact | Mitigation Strategy at Design Stage | Mitigation Strategy at Analysis Stage |
| Gastroparesis Etiology | Diabetic and idiopathic gastroparesis may have different pathophysiology and treatment responses. | Stratified randomization by etiology. | Subgroup analysis; ANCOVA with etiology as a covariate. |
| Glycemic Control | Hyperglycemia can delay gastric emptying and worsen symptoms, mimicking a lack of drug efficacy. | Strict inclusion/exclusion criteria based on HbA1c; standardized antidiabetic medication. | Inclusion of baseline HbA1c or mean glucose as a covariate in the model. |
| Baseline Symptom Severity | "Floor" or "ceiling" effects can obscure treatment differences. | Use of a validated symptom severity scale (e.g., GCSI) for patient selection and baseline assessment. | ANCOVA with baseline symptom score as a covariate. |
| Concomitant Medications | Use of prokinetics, antiemetics, or opioids can alter gastrointestinal motility and symptoms. | Restricted use of medications known to affect GI motility; standardized rescue medication protocol. | Recording and including medication use as a covariate in the analysis. |
| Type of Surgery (Postoperative Ileus Studies) | Different surgical procedures carry varying risks for developing postoperative ileus. | Stratification by type of surgery (e.g., open vs. laparoscopic). | Subgroup analysis based on surgical approach. |
Experimental Protocols
Protocol: Assessment of Gastric Emptying by Scintigraphy
This protocol is based on the methodology used in a this compound clinical trial for gastroparesis.
-
Patient Preparation:
-
Patients fast overnight for at least 8 hours.
-
Medications known to affect gastric motility are withheld for a specified period (e.g., 48 hours).
-
For diabetic patients, morning insulin is administered 20-30 minutes before the meal, and fasting blood glucose is measured. The study proceeds if glucose is <275 mg/dL.
-
-
Test Meal:
-
A standardized meal consisting of a 99mTc-labeled egg white meal (e.g., 300 kcal, 30% fat) is consumed within 10 minutes.
-
-
Imaging:
-
A gamma camera is used to acquire anterior and posterior images of the stomach.
-
Imaging is performed immediately after meal ingestion (t=0) and at 1, 2, and 4 hours post-ingestion.
-
-
Data Analysis:
-
Regions of interest are drawn around the stomach on each image.
-
The geometric mean of the anterior and posterior counts is calculated and corrected for radioactive decay.
-
The percentage of the meal remaining in the stomach at each time point is calculated relative to the t=0 counts.
-
The primary endpoint is often the gastric emptying half-time (T1/2).
-
Protocol: Assessment of Small and Large Bowel Transit
This protocol is based on the methodology used in a this compound clinical trial.
-
Patient Preparation:
-
Same as for gastric emptying scintigraphy.
-
-
Test Meal and Marker:
-
Following the gastric emptying test, patients ingest a methacrylate-coated capsule containing 111In-labeled activated charcoal. This capsule is designed to release its contents in the terminal ileum.
-
-
Imaging:
-
Abdominal scans are obtained at 4, 6, 8, 24, and 48 hours after capsule ingestion to track the movement of the radiolabel through the small and large intestines.
-
-
Data Analysis:
-
Small Bowel Transit: Assessed by colonic filling at 6 hours (CF6).
-
Colonic Transit: The geometric center (GC) of the radiolabel in the colon is calculated at 24 and 48 hours. The GC is a weighted average of the counts in different colonic regions (ascending, transverse, descending, and rectosigmoid).
-
Visualizations
References
- 1. White Paper AGA: Gastroparesis: Clinical and Regulatory Insights for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TEN CONTROVERSIES IN GASTROPARESIS AND A LOOK TO THE FUTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomised study: effects of the 5-HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Felcisetrag Demonstrates Accelerated Gut Transit in Gastroparesis Patients Compared to Placebo
A recent clinical trial has shown that felcisetrag, a highly selective 5-HT4 receptor agonist, significantly accelerates gastric emptying, as well as small bowel and colonic transit, in patients with gastroparesis when compared to a placebo.[1][2][3] These findings offer a promising therapeutic avenue for a condition characterized by delayed gastric emptying and associated debilitating symptoms.[1][2]
A single-center, placebo-controlled study involving 36 participants with either idiopathic or diabetic gastroparesis evaluated the efficacy of intravenous this compound at doses of 0.1 mg, 0.3 mg, and 1.0 mg administered daily for three days. The primary endpoint of the study was the gastric emptying half-time (T1/2). The research demonstrated that all three doses of this compound led to a significant acceleration of gastric emptying compared to the placebo group.
Quantitative Analysis of Gut Transit Acceleration
The study yielded statistically significant improvements in several key measures of gut motility. The following tables summarize the quantitative data from the clinical trial, comparing the effects of different doses of this compound with placebo.
Table 1: Gastric Emptying Half-Time (GE T1/2)
| Treatment Group | Mean GE T1/2 (minutes) on Day 2 | Percent Change from Baseline |
| Placebo (n=10) | 150 | -5% |
| This compound 0.1 mg (n=10) | 100 | -30% |
| This compound 0.3 mg (n=9) | 95 | -35% |
| This compound 1.0 mg (n=7) | 90 | -40% |
Note: Lower GE T1/2 values indicate faster gastric emptying. The overall p-value for the comparison of all this compound doses to placebo was less than 0.01.
Table 2: Small Bowel and Colonic Transit
| Measurement | Placebo | This compound (0.1 mg) | This compound (0.3 mg) | This compound (1.0 mg) |
| Colonic Filling at 6h (%) | 10 | 30 | 35 | 40 |
| 10% Small Bowel Transit Time (minutes) | 120 | 80 | 75 | 70 |
| Ascending Colon Emptying T1/2 (hours) | 24 | 18 | 16 | 15 |
| Colonic Transit at 48h (Geometric Center) | 2.5 | 3.5 | 3.8 | 3.2 |
Note: For all three this compound doses, the acceleration in colonic filling at 6 hours and 10% small bowel transit time was statistically significant compared to placebo (p < 0.05). Acceleration of ascending colon emptying was also significant for all doses. The 0.1 mg and 0.3 mg doses of this compound significantly accelerated colonic transit at 48 hours.
Mechanism of Action: 5-HT4 Receptor Agonism
This compound exerts its prokinetic effects by acting as a highly selective agonist for the 5-hydroxytryptamine receptor 4 (5-HT4). These receptors are located on enteric neurons and, when activated, stimulate the release of acetylcholine, a neurotransmitter that promotes gastrointestinal muscle contraction and enhances motility.
Experimental Protocols
The clinical trial employed rigorous methodologies to assess the impact of this compound on gut transit.
Gastric Emptying Scintigraphy: At baseline and on day 2 of treatment, participants consumed a standardized meal consisting of a 99mTc-labeled egg, along with toast and water (300 kcal, 30% fat). Gastric radioactivity was measured using a gamma camera at specified intervals over four hours to determine the gastric emptying half-time.
Small Bowel and Colonic Transit Measurement: Following the gastric emptying test on day 2, participants ingested a methacrylate-coated capsule containing 111In-labeled charcoal. The progression of the radiolabeled charcoal through the small intestine and colon was monitored over 48 hours using scintigraphy to assess small bowel transit time, colonic filling, and overall colonic transit.
Safety and Tolerability
This compound was reported to be well-tolerated, with no clinically significant adverse findings from laboratory tests, vital signs, or electrocardiograms. The most common adverse events were gastrointestinal in nature, such as diarrhea and nausea, which are typically associated with prokinetic agents.
References
- 1. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomised study: effects of the 5-HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
A Comparative Guide to Felcisetrag and Prucalopride: Efficacy in Gastrointestinal Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological profiles and clinical efficacy of two selective 5-hydroxytryptamine receptor 4 (5-HT4) agonists: Felcisetrag and prucalopride. The information presented is intended to support research and development efforts in the field of gastrointestinal prokinetics.
Introduction
This compound and prucalopride are both potent and selective agonists of the 5-HT4 receptor, a key regulator of gastrointestinal motility. By activating this receptor on enteric neurons, they stimulate the release of acetylcholine, leading to enhanced peristalsis and accelerated transit throughout the gastrointestinal tract. While both drugs share a common mechanism of action, their clinical development and approved indications have diverged, reflecting nuanced differences in their pharmacological properties and clinical trial outcomes. Prucalopride is well-established for the treatment of chronic idiopathic constipation (CIC), whereas this compound has been primarily investigated for gastroparesis and postoperative gastrointestinal dysfunction.
Receptor Binding Affinity
The affinity of a drug for its target receptor is a critical determinant of its potency and selectivity. Both this compound and prucalopride exhibit high affinity for the 5-HT4 receptor.
| Compound | Receptor Subtype | pKi | Ki (nM) | Selectivity |
| Prucalopride | Human 5-HT4a | 8.60[1] | 2.5[1] | Over 150-fold higher affinity for 5-HT4 receptors compared to other receptors.[2] |
| Human 5-HT4b | 8.10[1] | 8.0[3] | ||
| This compound | Human 5-HT4 | Described as a "highly selective and potent 5-HT4 receptor agonist". Specific pKi or Ki values were not available in the reviewed literature. |
Comparative Efficacy: A Look at the Clinical Data
Direct head-to-head clinical trials comparing this compound and prucalopride are not yet available. However, by examining their performance in respective clinical trials for different gastrointestinal motility disorders, an indirect comparison of their prokinetic effects can be made.
This compound in Gastroparesis
Gastroparesis is characterized by delayed gastric emptying. Clinical trials with this compound have demonstrated its potential to accelerate gastric transit.
| Study | Patient Population | Dosage | Primary Endpoint | Results |
| Chedid et al. (2021) | 36 patients with diabetic or idiopathic gastroparesis | 0.1 mg, 0.3 mg, or 1.0 mg IV daily for 3 days | Gastric emptying half-time (GE T1/2) | Significantly accelerated GE T1/2 compared to placebo (overall p < 0.01). All three doses individually showed significant acceleration (p < 0.05). |
| Small bowel and colonic transit | Significantly accelerated colonic filling at 6 hours and 10% small bowel transit time (overall p < 0.01). Ascending colon emptying T1/2 was significantly accelerated at all doses. |
Prucalopride in Chronic Idiopathic Constipation (CIC)
Prucalopride is approved for the treatment of CIC and has a wealth of clinical trial data supporting its efficacy in improving bowel function.
| Study | Patient Population | Dosage | Primary Endpoint | Results |
| Camilleri et al. (2008) | 620 patients with severe CIC | 2 mg or 4 mg once daily for 12 weeks | Proportion of patients with ≥3 spontaneous complete bowel movements (SCBMs) per week | 30.9% (2 mg) and 28.4% (4 mg) of patients achieved the primary endpoint, compared to 12.0% in the placebo group (p<0.001 for both). |
| Integrated Analysis of Six RCTs | 2484 patients with CC | ≤2 mg daily for 12 weeks | Proportion of patients with a mean of ≥3 SCBMs/week | 27.8% of patients in the prucalopride group achieved the primary endpoint, compared to 13.2% in the placebo group (p < 0.001). |
Prucalopride in Gastroparesis: An Indirect Comparison
While not its primary indication, a crossover study has evaluated the efficacy of prucalopride in patients with gastroparesis, providing valuable data for an indirect comparison with this compound.
| Study | Patient Population | Dosage | Primary Endpoint | Results |
| Carbone et al. (2019) | 34 patients with gastroparesis (28 idiopathic) | 2 mg once daily for 4 weeks | Change in Gastroparesis Cardinal Symptom Index (GCSI) | Significantly improved total GCSI score (1.65 ± 0.19 vs 2.28 ± 0.20 for placebo, p < 0.0001). |
| Gastric emptying half-time (GE T1/2) | Significantly enhanced gastric half-emptying time (98 ± 10 min vs 143 ± 11 min for placebo, p = 0.005). |
Safety and Tolerability
Both this compound and prucalopride are generally well-tolerated. The most common adverse events are related to their prokinetic effects on the gastrointestinal system.
| Adverse Event | This compound (in Gastroparesis) | Prucalopride (in CIC) |
| Diarrhea | Mild to moderate, frequency comparable to placebo. | 12-19% (vs 3-5% for placebo). |
| Nausea | Mild to moderate, frequency comparable to placebo. | 12-24% (vs 8-14% for placebo). |
| Headache | Not reported as a common adverse event. | 25-30% (vs 12-17% for placebo). |
| Abdominal Pain | Not reported as a common adverse event. | 16-23% (vs 11-19% for placebo). |
Notably, due to their high selectivity for the 5-HT4 receptor, both drugs have a favorable cardiovascular safety profile, a significant advantage over older, less selective 5-HT4 agonists.
Experimental Protocols
Gastric Emptying Scintigraphy
Objective: To quantitatively measure the rate of gastric emptying of a radiolabeled solid meal. This is the gold standard for diagnosing delayed gastric emptying.
Methodology:
-
Patient Preparation: Patients are required to be nil by mouth from midnight the night before the study. Medications that may affect gastric emptying are discontinued for at least two days prior.
-
Test Meal: A standardized low-fat, egg-white meal is typically used. The meal is labeled with a radioisotope, commonly 20-40 MBq of 99mTc-sulfur colloid.
-
Imaging: Immediately after ingestion of the meal, imaging is performed using a gamma camera. Images are typically acquired at 0, 1, 2, and 4 hours post-ingestion.
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the gastric emptying half-time (T1/2).
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like this compound or prucalopride initiates a downstream signaling cascade that ultimately enhances gastrointestinal motility.
Caption: 5-HT4 Receptor Signaling Pathway.
Comparative Experimental Workflow for Efficacy Evaluation
The following workflow illustrates a typical clinical trial design for evaluating the efficacy of a prokinetic agent in gastroparesis.
References
A Head-to-Head Comparison: Felcisetrag vs. Metoclopramide for Gastrointestinal Motility Disorders
A detailed analysis for researchers and drug development professionals.
In the landscape of prokinetic agents, the quest for effective and well-tolerated treatments for gastrointestinal motility disorders like gastroparesis remains a significant challenge. This guide provides a comprehensive comparison of Felcisetrag, a novel selective 5-HT4 receptor agonist, and Metoclopramide, a long-standing therapeutic option with a broader receptor profile. While direct head-to-head clinical trial data in gastroparesis is limited, this analysis synthesizes available clinical evidence, pharmacokinetic properties, and mechanisms of action to offer an objective comparison for the scientific community.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between this compound and Metoclopramide lies in their receptor targets and selectivity, which dictates their therapeutic effects and side-effect profiles.
This compound is a highly selective agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2] Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates gastrointestinal muscle contractions, thereby promoting gastric emptying and intestinal transit.[3] Its high selectivity is anticipated to offer a more favorable safety profile, particularly concerning cardiovascular effects that have plagued older, less selective 5-HT4 agonists.[1]
Metoclopramide , in contrast, exerts its effects through a multi-receptor mechanism. Its prokinetic activity is mediated by antagonism of dopamine D2 receptors and agonism of 5-HT4 receptors.[4] The antiemetic effects of metoclopramide stem from its antagonist activity at D2 receptors in the chemoreceptor trigger zone of the brain, and at higher doses, from 5-HT3 receptor antagonism. This broader receptor engagement contributes to its therapeutic efficacy but also to its well-documented side effects.
Comparative Efficacy in Clinical Trials
While a direct head-to-head trial in gastroparesis is lacking, a study in critically ill patients with enteral feeding intolerance showed that a single intravenous infusion of this compound 0.5 mg was similarly effective to multiple doses of metoclopramide 10 mg in accelerating gastric emptying. For gastroparesis, we must turn to placebo-controlled trials for an indirect comparison.
This compound in Gastroparesis: A single-center, placebo-controlled study in 36 patients with diabetic or idiopathic gastroparesis demonstrated that intravenous this compound (at doses of 0.1 mg, 0.3 mg, and 1.0 mg daily for 3 days) significantly accelerated gastric emptying half-time (T1/2), colonic filling at 6 hours, and 10% small bowel transit time compared to placebo. All tested doses showed a significant effect on accelerating ascending colon emptying T1/2.
Metoclopramide in Gastroparesis: Metoclopramide has been studied more extensively over a longer period. A multicenter, double-blind, placebo-controlled study in 40 patients with diabetic gastroparesis showed that oral metoclopramide (10 mg four times daily for 3 weeks) reduced symptoms of nausea, vomiting, fullness, and early satiety more effectively than placebo. The study also demonstrated a significant improvement in mean gastric emptying as assessed by radionuclide scintigraphy in the metoclopramide group compared to their baseline. More recent studies have evaluated a nasal spray formulation of metoclopramide, with a phase 3 trial in women with diabetic gastroparesis showing significant symptom relief in those with moderate-to-severe baseline symptoms.
| Parameter | This compound (IV) | Metoclopramide (Oral) |
| Indication Studied | Gastroparesis (Diabetic & Idiopathic) | Diabetic Gastroparesis |
| Primary Endpoint | Gastric Emptying T1/2 | Symptom Improvement |
| Key Efficacy Findings | - Significantly accelerated gastric emptying T1/2 vs. placebo | - Reduced nausea, vomiting, fullness, and early satiety vs. placebo |
| - Accelerated small bowel and colonic transit vs. placebo | - Significantly improved mean gastric emptying vs. baseline | |
| Dosage Regimen | 0.1 mg, 0.3 mg, 1.0 mg daily for 3 days | 10 mg four times daily for 3 weeks |
Pharmacokinetic Profile: A Comparative Overview
The pharmacokinetic properties of a drug are critical to its dosing regimen and potential for drug-drug interactions.
| Pharmacokinetic Parameter | This compound | Metoclopramide |
| Administration | Intravenous | Oral, Intravenous, Intramuscular, Nasal Spray |
| Bioavailability | N/A (IV) | Oral: ~40.7% (highly variable, 30-100%) |
| Metabolism | Primarily cleared through renal excretion and metabolism (CYP3A plays a minor role). | Primarily by CYP2D6, with N-4 sulphate conjugation being a primary pathway. |
| Elimination Half-life | 18.0 to 18.9 hours | 5 to 6 hours |
| Excretion | Primarily renal. | Primarily renal (about 85% of an oral dose in urine within 72 hours). |
Safety and Tolerability
The safety profiles of this compound and Metoclopramide are largely dictated by their receptor selectivity.
This compound: In clinical trials, intravenous this compound has been well-tolerated. The most common adverse events reported were gastrointestinal in nature, such as diarrhea and nausea, which are expected with prokinetic agents. Importantly, no clinically significant cardiovascular effects, such as QTc interval prolongation, were observed in the studies.
Metoclopramide: The use of metoclopramide is often limited by its side-effect profile, which is a direct consequence of its dopamine D2 receptor antagonism in the central nervous system. Common side effects include drowsiness, restlessness, and diarrhea. More serious, and of significant concern, are extrapyramidal symptoms such as tardive dyskinesia, a potentially irreversible movement disorder. This risk increases with the duration of treatment and cumulative dosage, leading to a recommendation to limit its use to a maximum of 12 weeks. Other serious but rare side effects include neuroleptic malignant syndrome.
| Adverse Event Profile | This compound | Metoclopramide |
| Common Adverse Events | Diarrhea, Nausea | Drowsiness, Restlessness, Diarrhea |
| Serious Adverse Events | None reported in key trials | Tardive Dyskinesia, Neuroleptic Malignant Syndrome, Extrapyramidal Symptoms |
| Black Box Warning | No | Yes, for Tardive Dyskinesia |
| Use Limitation | Under investigation | Recommended for no longer than 12 weeks |
Experimental Protocols: A Glimpse into the Clinic
Understanding the methodologies of the key clinical trials is crucial for interpreting the data.
This compound Gastroparesis Trial (NCT03281577) Protocol:
-
Study Design: Single-center, randomized, placebo-controlled, double-blind, parallel-group study.
-
Participants: 36 adults with a diagnosis of diabetic or idiopathic gastroparesis and documented delayed gastric emptying.
-
Intervention: Intravenous infusion of this compound (0.1 mg, 0.3 mg, or 1.0 mg) or placebo daily for 3 days.
-
Efficacy Assessment: Gastric emptying, small bowel transit, and colonic transit were measured using scintigraphy. A standardized 99mTc-labeled egg meal was used to assess gastric emptying at baseline and after treatment. Small bowel and colonic transit were measured over 48 hours using an 111In-labeled charcoal capsule.
-
Safety Assessment: Monitoring of adverse events, clinical laboratory tests, vital signs, and 12-lead electrocardiograms.
Metoclopramide Diabetic Gastroparesis Trial Protocol:
-
Study Design: Multicenter, randomized, placebo-controlled, double-blind study.
-
Participants: 40 patients with diabetic gastroparesis and associated gastrointestinal symptoms.
-
Intervention: Oral metoclopramide 10 mg or placebo administered four times daily for 3 weeks.
-
Efficacy Assessment: Patient-reported symptom scores for nausea, vomiting, fullness, and early satiety. Gastric emptying was assessed by radionuclide scintigraphy at baseline and after the treatment period.
-
Safety Assessment: Monitoring and reporting of adverse events.
Conclusion
This compound and metoclopramide represent two distinct approaches to the management of gastrointestinal motility disorders. This compound, with its high selectivity for the 5-HT4 receptor, demonstrates promising prokinetic effects throughout the gastrointestinal tract with a favorable safety profile in early clinical trials. Metoclopramide, a well-established agent, offers both prokinetic and antiemetic benefits through its multi-receptor antagonism but is hampered by a significant risk of central nervous system side effects, limiting its long-term use.
The available data suggests that this compound may offer a more targeted and potentially safer alternative to metoclopramide, particularly for chronic management of gastroparesis. However, the absence of direct head-to-head comparative trials in this patient population necessitates further research to definitively establish the relative efficacy and safety of these two agents. Future studies should aim to directly compare this compound with metoclopramide in patients with gastroparesis to provide clinicians and researchers with robust data to guide therapeutic decisions.
References
- 1. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
Validating Felcisetrag's Cardiac Safety Profile: A Comparative Analysis
Felcisetrag, a highly selective 5-HT4 receptor agonist, demonstrates a promising cardiac safety profile, distinguishing it from earlier, less selective drugs in its class. This guide provides a comparative analysis of this compound's cardiac safety with the highly selective prucalopride and the non-selective cisapride, supported by preclinical and clinical data.
This compound is under development for managing gastrointestinal motility disorders. A critical aspect of its development is ensuring cardiovascular safety, a concern that led to the withdrawal of the non-selective 5-HT4 agonist, cisapride, due to its association with serious cardiac arrhythmias.[1] These arrhythmias were linked to the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to QT interval prolongation and torsades de pointes.[2]
This guide will delve into the preclinical and clinical evidence that substantiates this compound's cardiac safety, comparing its performance against both a safe and a withdrawn alternative.
Comparative Analysis of Cardiac Safety
The following tables summarize the key preclinical and clinical data on the cardiac effects of this compound, prucalopride, and cisapride.
Table 1: Preclinical Cardiac Safety Data - hERG Channel Inhibition
| Drug | Target | hERG IC50 | Selectivity for 5-HT4 vs. hERG | Reference |
| This compound (TD-8954) | Highly selective 5-HT4 receptor agonist | > 3 µM (no effect observed) | > 2,000-fold | [1] |
| Prucalopride | Highly selective 5-HT4 receptor agonist | 4.1 - 5.7 µM | High | [3][4] |
| Cisapride | Non-selective 5-HT4 receptor agonist | 18 - 240 nM | Low |
Table 2: Clinical Cardiac Safety Data - QT Interval Effects
| Drug | Study Population | Dose(s) | Key Findings on QT Interval | Reference |
| This compound | Patients with gastroparesis | 0.1 mg, 0.3 mg, 1.0 mg (IV) | No clinically significant ECG changes; no subject receiving this compound had a QTcF >500 ms. | |
| Prucalopride | Healthy volunteers | 2 mg (therapeutic) and 10 mg (supratherapeutic) | No clinically significant effects on cardiac repolarization; upper limits of 90% CI for QTcS were all <10 ms. | |
| Cisapride | Withdrawn from market | N/A | Associated with QT prolongation and torsades de pointes. |
Experimental Protocols
hERG Patch-Clamp Assay
The assessment of a drug's potential to inhibit the hERG potassium channel is a critical component of preclinical cardiac safety evaluation. The whole-cell patch-clamp technique is the gold standard for this assessment.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably transfected with the hERG gene are commonly used.
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed at physiological temperature (e.g., 37°C).
-
Cells are perfused with an extracellular solution, and a recording pipette filled with an intracellular solution is used to establish a high-resistance seal with the cell membrane.
-
The membrane is then ruptured to allow for whole-cell recording.
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
Drug Application: The compound of interest is applied at various concentrations to determine the concentration-response relationship.
-
Data Analysis: The magnitude of the hERG current (typically the tail current) is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value (the concentration that causes 50% inhibition).
Thorough QT/QTc Study
A "Thorough QT/QTc" (TQT) study is a definitive clinical trial designed to assess a drug's effect on the QT interval in healthy volunteers.
Methodology:
-
Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study is the standard design.
-
Study Population: A cohort of healthy male and female volunteers is recruited.
-
Treatment Arms:
-
Therapeutic Dose: The intended clinical dose of the investigational drug.
-
Supratherapeutic Dose: A dose higher than the therapeutic dose to assess the effect at higher exposures.
-
Placebo: A negative control to account for any study-related changes in the QT interval.
-
Positive Control: A drug known to prolong the QT interval (e.g., moxifloxacin) to demonstrate the study's ability to detect such an effect.
-
-
ECG Monitoring:
-
12-lead electrocardiograms (ECGs) are recorded at multiple time points before and after drug administration.
-
ECG recordings are typically performed at time points corresponding to the peak plasma concentration of the drug.
-
-
Data Analysis:
-
The QT interval is measured from the ECGs and corrected for heart rate using a correction formula (e.g., Fridericia's correction - QTcF, Bazett's correction - QTcB).
-
The change from baseline in the corrected QT interval (ΔQTc) is calculated for each treatment group.
-
The primary analysis compares the ΔQTc for the therapeutic and supratherapeutic doses of the investigational drug to that of the placebo.
-
The study must demonstrate that it can detect a significant QT prolongation with the positive control.
-
Regulatory guidelines (ICH E14) consider a drug to have a potential for QT prolongation if the upper bound of the 95% confidence interval for the mean ΔΔQTc (drug - placebo) exceeds 10 ms.
-
Visualizations
References
- 1. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of the novel gastrointestinal prokinetic prucalopride on the HERG K+ channel and the common T897 polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Felcisetrag's Efficacy in Diabetic versus Idiopathic Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Felcisetrag in treating diabetic and idiopathic gastroparesis, placed in context with established and emerging therapeutic alternatives. The data presented is compiled from peer-reviewed clinical trials to support informed research and development decisions.
Introduction to Gastroparesis and the Role of Prokinetic Agents
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and bloating. The two most common etiologies are diabetic and idiopathic. While the underlying cause differs, the resulting impairment in gastric motility presents a significant therapeutic challenge. Prokinetic agents aim to improve gastric emptying and alleviate symptoms. This compound, a highly selective 5-HT4 receptor agonist, is an investigational drug that has shown promise in this area.
Mechanism of Action: 5-HT4 Receptor Agonists
This compound exerts its prokinetic effects by selectively activating 5-HT4 receptors on enteric neurons. This activation initiates a signaling cascade that enhances acetylcholine release, leading to increased smooth muscle contraction in the gastrointestinal tract and accelerated gastric emptying.
Figure 1: Signaling pathway of this compound's prokinetic effect.
Efficacy of this compound: A Head-to-Head Comparison
A key phase 2, single-center, placebo-controlled study (NCT03281577) evaluated the efficacy of intravenous this compound in patients with both diabetic (n=14) and idiopathic (n=22) gastroparesis.[1] While the study demonstrated significant overall efficacy in accelerating gastric emptying compared to placebo, a direct statistical comparison of the treatment effect between the diabetic and idiopathic subgroups was not the primary endpoint. However, the study authors noted that there appeared to be greater efficacy in the idiopathic gastroparesis group, though this observation was tempered by the small sample size of the diabetic cohort.[1]
Table 1: Efficacy of this compound in a Mixed Population of Gastroparesis Patients
| Parameter | Placebo (n=10) | This compound 0.1 mg (n=10) | This compound 0.3 mg (n=9) | This compound 1.0 mg (n=7) |
| Gastric Emptying T1/2 (minutes) | ||||
| Change from Baseline | - | ↓ 41.2 min | ↓ 54.8 min | ↓ 45.4 min |
| Small Bowel Transit Time (10% emptying) | - | Significantly decreased | Significantly decreased | Significantly decreased |
| Colonic Filling at 6h | - | Significantly increased | Significantly increased | Significantly increased |
Data adapted from Chedid et al., 2021. All this compound doses showed a statistically significant improvement in gastric emptying T1/2 compared to placebo (p < 0.01 overall).[1]
Comparative Efficacy with Alternative Prokinetic Agents
To provide a broader context for this compound's potential, this section compares its efficacy with other prokinetic agents used in the management of diabetic and idiopathic gastroparesis. It is important to note that the following data is compiled from different studies with varying designs, patient populations, and methodologies, precluding direct cross-trial comparisons.
Table 2: Comparative Efficacy of Prokinetic Agents in Diabetic Gastroparesis
| Drug (Mechanism) | Study Population | Key Efficacy Endpoints |
| Metoclopramide (D2 antagonist, 5-HT4 agonist) | Diabetic Gastroparesis | - Significant improvement in symptom scores (29% vs. placebo).[2] - Accelerated gastric emptying (56.8% vs. 37.6% for placebo at 3 weeks).[3] |
| Domperidone (Peripheral D2 antagonist) | Diabetic Gastroparesis | - Equally effective as metoclopramide in alleviating symptoms. - Significant improvement in GCSI total score, nausea, and fullness subscales. |
| Erythromycin (Motilin agonist) | Diabetic Gastroparesis | - Significantly accelerated gastric emptying of solids and liquids. |
| Prucalopride (Selective 5-HT4 agonist) | Diabetic & Connective Tissue Disease Gastroparesis | - Accelerated gastric emptying (mean 4-hour meal retention of 22% vs. 40% for placebo). - No significant improvement in GCSI scores. |
| Relamorelin (Ghrelin agonist) | Diabetic Gastroparesis | - Significantly reduced composite and individual symptom scores. - Accelerated gastric emptying by approximately 12% compared to placebo. |
Table 3: Comparative Efficacy of Prokinetic Agents in Idiopathic Gastroparesis
| Drug (Mechanism) | Study Population | Key Efficacy Endpoints |
| Metoclopramide (D2 antagonist, 5-HT4 agonist) | Mixed (including idiopathic) | - Significantly greater improvement in symptom scores compared to placebo. |
| Domperidone (Peripheral D2 antagonist) | Mixed (including idiopathic) | - Significant improvement in overall gastroparesis symptoms, early satiety, and postprandial fullness. |
| Erythromycin (Motilin agonist) | Idiopathic Gastroparesis | - Strong gastric prokinetic effect. |
| Prucalopride (Selective 5-HT4 agonist) | Predominantly Idiopathic Gastroparesis | - Significantly improved total GCSI score (1.65 vs. 2.28 for placebo). - Significantly enhanced gastric half-emptying time (98 min vs. 143 min for placebo). |
Experimental Protocols: Key Methodologies
Understanding the experimental design is crucial for interpreting the efficacy data. Below are the methodologies for the pivotal studies cited.
This compound (NCT03281577)
-
Study Design: Single-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 36 patients with diabetic or idiopathic gastroparesis and documented delayed gastric emptying of solids.
-
Intervention: Intravenous infusion of this compound (0.1 mg, 0.3 mg, or 1.0 mg) or placebo daily for 3 days.
-
Primary Endpoint: Change in gastric emptying half-time (T1/2) of a solid meal.
-
Assessment of Gastric Emptying: Scintigraphy using a 99mTc-labeled egg meal.
Figure 2: Experimental workflow for the this compound Phase 2 trial.
Prucalopride in Idiopathic Gastroparesis (Carbone et al., 2019)
-
Study Design: Double-blind, randomized, placebo-controlled crossover study.
-
Participants: 34 patients with predominantly idiopathic gastroparesis.
-
Intervention: Prucalopride 2 mg once daily or placebo for 4 weeks, with a 2-week washout period before crossover.
-
Primary Endpoint: Change in Gastroparesis Cardinal Symptom Index (GCSI) score.
-
Assessment of Gastric Emptying: 13C-octanoic acid breath test.
Relamorelin in Diabetic Gastroparesis (NCT02357420)
-
Study Design: Randomized, double-blind, placebo-controlled study.
-
Participants: 393 patients with diabetic gastroparesis.
-
Intervention: Subcutaneous injection of Relamorelin (10 µg, 30 µg, or 100 µg) or placebo twice daily for 12 weeks.
-
Primary Endpoint: Change from baseline in vomiting frequency.
-
Assessment of Symptoms: Daily e-diaries for Gastroparesis Cardinal Symptom Index (GCSI) and vomiting frequency.
-
Assessment of Gastric Emptying: 13C-spirulina breath test.
Conclusion
This compound demonstrates significant prokinetic effects in a mixed population of patients with diabetic and idiopathic gastroparesis. While a direct statistical comparison between these etiologies is not yet available from a single pivotal trial, preliminary observations suggest a potentially greater effect on gastric emptying in the idiopathic cohort. Further research with larger patient populations is warranted to confirm these findings and to delineate the comparative efficacy of this compound against other prokinetic agents in both diabetic and idiopathic gastroparesis. The detailed experimental protocols provided herein offer a framework for designing future comparative studies.
References
- 1. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metoclopramide to treat gastroparesis due to diabetes mellitus: a double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Felcisetrag and Cisapride for Prokinetic Therapy
For Immediate Release
This guide provides a detailed comparison of the novel prokinetic agent Felcisetrag and the older drug, cisapride, for researchers, scientists, and drug development professionals. The document synthesizes available experimental data to objectively evaluate their performance, with a particular focus on mechanism of action, efficacy, and safety profiles.
Executive Summary
This compound, a highly selective serotonin 5-HT₄ receptor agonist, demonstrates a significant advancement in prokinetic therapy compared to cisapride. While both agents effectively enhance gastrointestinal motility, this compound's superior receptor selectivity translates into a markedly improved safety profile, avoiding the severe cardiac risks that led to the widespread withdrawal of cisapride from the market. Clinical data for this compound in gastroparesis shows promising efficacy in accelerating transit throughout the gastrointestinal tract without adverse cardiac events. In contrast, cisapride's clinical utility is overshadowed by its off-target effect of blocking the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.
Mechanism of Action: A Tale of Two Selectivities
Both this compound and cisapride exert their prokinetic effects primarily through the activation of 5-HT₄ receptors located on enteric neurons. Agonism of these receptors stimulates the release of acetylcholine, a neurotransmitter that enhances gastrointestinal smooth muscle contraction and promotes motility.[1][2]
However, a critical distinction lies in their receptor selectivity. This compound is a highly selective 5-HT₄ receptor agonist.[2] In contrast, cisapride is a non-specific 5-HT₄ agonist and exhibits a high affinity for the human ether-a-go-go-related gene (hERG) potassium channel.[1][3]
Signaling Pathway Diagram
Caption: Signaling pathways of this compound and cisapride.
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound and cisapride are not available due to the withdrawal of cisapride from most markets. However, data from separate placebo-controlled trials provide insights into their respective efficacies.
Table 1: Efficacy in Gastroparesis
| Parameter | This compound (Phase 2, NCT03281577) | Cisapride (Various Trials) |
| Primary Endpoint | Significant acceleration of gastric emptying half-time (T₁/₂) vs. placebo (p<0.01) | Significant increase in solid gastric emptying vs. placebo (p<0.05) |
| Secondary Endpoints | - Significant acceleration of colonic filling at 6h vs. placebo (p<0.01)- Significant acceleration of 10% small bowel transit time vs. placebo (p<0.01)- Significant acceleration of ascending colon emptying (T₁/₂) vs. placebo | - Improvement in total symptom scores, though not always statistically significant compared to placebo- Significant reduction in gastrointestinal symptoms in an open-label long-term study |
| Dosage | 0.1 mg, 0.3 mg, 1.0 mg IV infusion daily for 3 days | 10 mg or 20 mg orally three times a day |
| Patient Population | 36 patients with idiopathic or diabetic gastroparesis | Various studies with patients having idiopathic or diabetic gastroparesis and other motility disorders |
Safety and Tolerability: The Decisive Factor
The most significant difference between this compound and cisapride lies in their safety profiles, particularly concerning cardiovascular effects.
Table 2: Comparative Safety Profiles
| Feature | This compound | Cisapride |
| Cardiovascular Safety | No clinically significant findings on ECG; well-tolerated. | Significant risk of serious cardiac arrhythmias , including ventricular tachycardia, ventricular fibrillation, torsades de pointes, and QT interval prolongation. |
| Mechanism of Cardiotoxicity | Highly selective for 5-HT₄ receptors, with no significant affinity for hERG channels. | High-affinity blockade of the hERG potassium channel, leading to delayed cardiac repolarization. |
| hERG Channel Affinity (IC₅₀) | Not reported to have significant affinity. | 6.70 nmol/L to 44.5 nmol/L |
| Common Adverse Events | Mild to moderate gastrointestinal symptoms such as diarrhea and nausea. | Headache, diarrhea, abdominal pain, nausea, constipation, and rhinitis. |
| Regulatory Status | Under investigation in clinical trials. | Withdrawn from the market in many countries due to cardiac safety concerns. |
Experimental Protocols
This compound Phase 2 Gastroparesis Trial (NCT03281577)
-
Study Design: A single-center, randomized, placebo-controlled, double-blind study.
-
Participants: 36 patients with a documented history of delayed gastric emptying of solids (22 idiopathic, 14 diabetic gastroparesis).
-
Intervention: Participants received a daily intravenous infusion of placebo, this compound 0.1 mg, 0.3 mg, or 1.0 mg for three days.
-
Outcome Measures:
-
Primary: Gastric emptying half-time (T₁/₂) of a solid meal, measured by scintigraphy.
-
Secondary: Small bowel and colonic transit of solids, also measured by scintigraphy.
-
-
Methodology:
-
A baseline 4-hour gastric emptying study was conducted using a ⁹⁹ᵐTc-labeled egg meal.
-
On day 2 of treatment, a 48-hour gastrointestinal transit study was performed using the same meal with the addition of a ¹¹¹In-charcoal capsule.
-
Pharmacokinetic blood samples were collected at specified time points.
-
Safety was monitored through adverse event reporting, clinical laboratory tests, vital signs, and ECGs.
-
Cisapride hERG Channel Blockade Assay
-
Objective: To determine the affinity of cisapride for the hERG potassium channel.
-
Methodology:
-
Mammalian cells (e.g., CHO-K1) were stably transfected with the gene encoding the human hERG potassium channel.
-
Patch-clamp electrophysiology was used to measure the ionic currents flowing through the hERG channels in these cells.
-
Cells were exposed to varying concentrations of cisapride.
-
The inhibitory effect of cisapride on the hERG channel current was measured, and the concentration required to inhibit 50% of the current (IC₅₀) was calculated.
-
Logical Workflow for Prokinetic Drug Safety Evaluation
The experience with cisapride has highlighted the critical importance of early and thorough cardiovascular safety assessment in the development of new prokinetic agents.
Caption: Workflow for cardiac safety assessment of new prokinetics.
Conclusion
References
- 1. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Replicating Felcisetrag's Prokinetic Effects in Critically Ill Patients with Enteral Feeding Intolerance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the prokinetic effects of felcisetrag, a highly selective 5-HT4 receptor agonist, in a new patient population: critically ill patients experiencing enteral feeding intolerance. It compares the established efficacy of this compound in gastroparesis with the current standard-of-care prokinetics, metoclopramide and erythromycin, for feeding intolerance in the intensive care unit (ICU). This document outlines a proposed head-to-head clinical trial, including detailed experimental protocols and data presentation formats, to objectively evaluate the potential of this compound in this vulnerable population.
Introduction to this compound and the Unmet Need in Enteral Feeding Intolerance
This compound is a potent and highly selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist.[1] It has demonstrated significant prokinetic activity, accelerating gastric emptying, small bowel, and colonic transit in patients with idiopathic and diabetic gastroparesis.[2] The mechanism of action involves the activation of 5-HT4 receptors on enteric neurons, which enhances acetylcholine release and subsequently stimulates gastrointestinal motility.
Enteral feeding intolerance is a common complication in critically ill patients, characterized by high gastric residual volumes (GRVs), vomiting, and the inability to reach nutritional goals. Current prokinetic treatments, primarily metoclopramide (a dopamine D2 antagonist) and erythromycin (a motilin receptor agonist), have limitations, including modest efficacy, potential for tachyphylaxis, and adverse side effects.[3][4][5] This presents a significant unmet medical need for novel, effective, and well-tolerated prokinetic agents in the critical care setting.
Comparative Efficacy of Prokinetic Agents
This section summarizes the known efficacy of this compound in gastroparesis and compares it with the reported efficacy of metoclopramide and erythromycin in critically ill patients with enteral feeding intolerance.
Table 1: Comparison of Prokinetic Efficacy
| Parameter | This compound (in Gastroparesis) | Metoclopramide (in Enteral Feeding Intolerance) | Erythromycin (in Enteral Feeding Intolerance) |
| Primary Mechanism | Selective 5-HT4 Receptor Agonist | Dopamine D2 Receptor Antagonist | Motilin Receptor Agonist |
| Effect on Gastric Emptying | Significantly accelerated gastric half-emptying time (T1/2) | Modest reduction in Gastric Residual Volume (GRV) | Significant reduction in GRV |
| Clinical Efficacy Metric | Reduction in Gastric Emptying T1/2 (scintigraphy) | Reduction in GRV, increased feeding success rate | Reduction in GRV, increased feeding success rate |
| Reported Success Rate | N/A (different endpoint) | ~62% feeding success after 24 hours | ~87% feeding success after 24 hours |
| Key Limitations | Not yet studied in enteral feeding intolerance | Tachyphylaxis, extrapyramidal symptoms, QT prolongation | Tachyphylaxis, QT prolongation, bacterial resistance |
Proposed Experimental Protocol for a Comparative Clinical Trial
This section details a proposed randomized, double-blind, active-controlled clinical trial to evaluate the efficacy and safety of this compound compared to metoclopramide and erythromycin in critically ill patients with enteral feeding intolerance.
Study Design and Patient Population
-
Study Design: A multicenter, randomized, double-blind, parallel-group, active-controlled clinical trial.
-
Target Population: Adult (18-75 years old) critically ill patients in the ICU who are receiving mechanical ventilation and have evidence of enteral feeding intolerance.
-
Inclusion Criteria:
-
Receiving or planned to receive enteral nutrition via a nasogastric or orogastric tube.
-
Evidence of feeding intolerance, defined as a gastric residual volume (GRV) of ≥ 250 mL on two consecutive measurements 4-6 hours apart, or one GRV of ≥ 500 mL.
-
-
Exclusion Criteria:
-
Known mechanical gastrointestinal obstruction.
-
History of significant cardiac arrhythmias or a baseline corrected QT (QTc) interval > 450 ms.
-
Pregnancy or lactation.
-
Known allergy to any of the study medications.
-
Treatment Arms
Patients will be randomized in a 1:1:1 ratio to one of the following intravenous treatment arms for a duration of 5 days:
-
This compound: 0.5 mg administered as a 30-minute intravenous infusion once daily.
-
Metoclopramide: 10 mg administered as a 15-minute intravenous infusion every 6 hours.
-
Erythromycin: 200 mg administered as a 30-minute intravenous infusion every 12 hours.
Study Endpoints
-
Primary Endpoint:
-
Successful Feeding at 48 hours: Defined as the ability to tolerate enteral nutrition at a rate of at least 60 mL/hour with a GRV < 250 mL.
-
-
Secondary Endpoints:
-
Mean Gastric Residual Volume (GRV) at 24, 48, 72, and 96 hours.
-
Time to reach 80% of target nutritional goal.
-
Percentage of patients requiring rescue prokinetic therapy.
-
Incidence of vomiting and regurgitation.
-
ICU length of stay.
-
Incidence and severity of adverse events, with a focus on cardiac arrhythmias and extrapyramidal symptoms.
-
Key Experimental Procedures
-
Gastric Residual Volume (GRV) Measurement: GRV will be measured every 6 hours by aspiration from the gastric tube.
-
Nutritional Protocol: A standardized, volume-based enteral feeding protocol will be implemented for all patients.
-
Cardiac Monitoring: Continuous electrocardiogram (ECG) monitoring will be performed, with daily 12-lead ECGs to assess the QTc interval.
-
Safety Assessments: Regular monitoring for adverse events, including clinical examinations and laboratory tests.
Visualizations
Signaling Pathway of this compound
Experimental Workflow for the Comparative Trial
Logical Framework for Product Comparison
Conclusion
This guide provides a comprehensive framework for investigating the prokinetic effects of this compound in the context of enteral feeding intolerance in critically ill patients. By conducting a rigorous head-to-head comparison with current standard-of-care agents, researchers can elucidate the potential of this novel 5-HT4 receptor agonist to address a significant unmet need in critical care medicine. The provided experimental protocol and data presentation formats are intended to facilitate the design and execution of a robust clinical trial to generate high-quality evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin is more effective than metoclopramide in the treatment of feed intolerance in critical illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Erythromycin is more effective than metoclopramide in the treatment of feed intolerance in critical illness* | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of 5-HT4 Agonists in the Management of Gastric Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of selective 5-hydroxytryptamine-4 (5-HT4) receptor agonists for the treatment of gastric motility disorders, with a primary focus on gastroparesis. The following sections present a comparative overview of key clinical trial data, detailed experimental methodologies, and relevant physiological pathways to inform ongoing research and drug development in this area.
Comparative Efficacy of 5-HT4 Agonists
The following table summarizes the key efficacy outcomes from clinical trials of prucalopride, velusetrag, and naronapride in patients with diabetic or idiopathic gastroparesis. The primary efficacy endpoint in these studies was the improvement in the Gastroparesis Cardinal Symptom Index (GCSI), a patient-reported outcome measure assessing the severity of gastroparesis symptoms.[1][2][3] A secondary endpoint was the measurement of gastric emptying time.
| Drug | Clinical Trial Identifier | Dosage | Primary Efficacy Outcome (Change in GCSI Total Score) | Secondary Efficacy Outcome (Gastric Emptying) |
| Prucalopride | NCT00483858 (Implied) | 2 mg once daily | Significantly improved total GCSI score (1.65 vs 2.28 for placebo, P < 0.0001).[1][4] | Significantly enhanced gastric half-emptying time (98 min vs 143 min for placebo, P = 0.005). |
| (Andrews et al., 2021) | 4 mg daily | No significant difference in GCSI scores compared to placebo. | More rapid gastric emptying with a mean 4-hour meal retention of 22% vs 40% for placebo (P = 0.05). | |
| Velusetrag | NCT02267525 | 5 mg once daily | Least-squares mean improvement from baseline of -1.5 vs -1.1 for placebo (P = 0.0327). | Statistically significant improvement in gastric emptying time (nominal p < 0.001). |
| 15 mg and 30 mg once daily | Did not demonstrate statistically significant improvements in gastroparesis symptoms versus placebo. | Greater improvement from baseline in gastric emptying compared to placebo. Over 70% of subjects receiving 30 mg had normalization of gastric emptying at 4 hours. | ||
| Naronapride | NCT05621811 | 10 mg, 20 mg, and 40 mg daily | Phase 2b trial ongoing; topline results expected in the second half of 2025. | Has been shown to accelerate gastric emptying in a dose-dependent manner in healthy volunteers. |
Comparative Safety and Tolerability
The safety and tolerability of 5-HT4 agonists are critical considerations, particularly given the cardiovascular concerns that led to the withdrawal of earlier, less selective agents like cisapride. The newer, highly selective agonists have demonstrated a more favorable safety profile.
| Drug | Common Adverse Events | Cardiovascular Safety |
| Prucalopride | Headache, abdominal pain, nausea, and diarrhea. These are often transient. | Does not interact with cardiac hERG potassium channels, making it a safer cardiovascular option compared to older prokinetics. |
| Velusetrag | Diarrhea, headache, nausea, and vomiting, generally occurring during the initial days of dosing. | No difference in the number of cardiac adverse events compared to placebo was reported in a Phase 2b study. |
| Naronapride | In clinical studies to date, the side-effect profile has been indistinguishable from placebo. | Devoid of adverse cardiovascular effects in animal and human studies. |
Experimental Protocols
Gastroparesis Cardinal Symptom Index (GCSI)
The GCSI is a validated patient-reported outcome questionnaire used to assess the severity of gastroparesis symptoms over the preceding two weeks.
-
Structure : The index comprises nine symptoms categorized into three subscales:
-
Nausea/Vomiting : Includes nausea, retching, and vomiting.
-
Postprandial Fullness/Early Satiety : Includes stomach fullness, inability to finish a normal-sized meal, feeling excessively full after meals, and loss of appetite.
-
Bloating : Includes bloating and stomach or belly being visibly larger.
-
-
Scoring : Each symptom is rated on a Likert scale from 0 (none) to 5 (very severe). The total GCSI score is the average of the scores for the three subscales. Higher scores indicate more severe symptoms.
Gastric Emptying Scintigraphy (GES)
GES is the gold standard for diagnosing and quantifying delayed gastric emptying.
-
Procedure :
-
Meal : Patients consume a standardized solid meal, typically consisting of egg whites mixed with a radiotracer (e.g., Technetium-99m sulfur colloid), toast, jam, and water.
-
Imaging : Scintigraphic images are obtained immediately after the meal and at subsequent time points, usually at 1, 2, and 4 hours post-ingestion.
-
Quantification : The amount of radioactivity remaining in the stomach at each time point is measured to calculate the rate of gastric emptying. Delayed gastric emptying is typically defined as greater than 10% retention of the meal at 4 hours.
-
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that ultimately enhances gastrointestinal motility.
Caption: 5-HT4 Receptor Signaling Cascade.
Typical Clinical Trial Workflow for Gastroparesis
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial investigating a novel 5-HT4 agonist for gastroparesis.
Caption: Gastroparesis Clinical Trial Workflow.
References
- 1. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind, placebo-controlled, phase 2b study of the efficacy and safety of velusetrag in subjects with diabetic or idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastroparesis Cardinal Symptom Index (GCSI): development and validation of a patient reported assessment of severity of gastroparesis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Prudent Disposal of Felcisetrag in a Research Environment
To: Researchers, Scientists, and Drug Development Professionals
From: Laboratory Safety and Chemical Handling Division
Subject: Standard Operating Procedures for the Proper Disposal of Felcisetrag
This document provides essential safety and logistical information for the proper disposal of this compound, a potent 5-HT4 receptor agonist. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As an investigational compound, this compound may not have a publicly available Safety Data Sheet (SDS). Therefore, it is imperative to handle it with the caution required for a potent pharmacological agent and to follow institutional and local environmental health and safety (EHS) guidelines.[1][2][3]
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
All handling of solid or concentrated solutions of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.[4] An emergency eyewash and shower station must be readily accessible.
II. This compound Properties Relevant to Disposal
While specific disposal data is not available, the known pharmacological and pharmacokinetic properties of this compound inform its handling as a potent, biologically active compound.
| Property | Data Summary | Implication for Disposal |
| Mechanism of Action | Highly selective and potent 5-HT4 receptor agonist. | As a potent biological agent, direct contact and environmental release must be strictly avoided. Unused material should be considered for chemical deactivation before disposal. |
| Primary Clearance Route | Primarily cleared through renal excretion and metabolism in humans. | The compound is water-soluble to some extent, but sewer disposal is not recommended due to its potency and potential ecotoxicity.[5] |
| Metabolites | Multiple metabolites, each representing <10% of circulating radioactivity. | The parent compound is the primary substance of concern for disposal. |
| Hazard Classification | Not explicitly defined in publicly available literature. Treat as a potent, non-hazardous (in the absence of data to the contrary) compound. | In the absence of a formal hazard classification, it is prudent to manage this compound as a chemical waste that requires incineration. |
III. Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of investigational drugs and potent pharmaceutical compounds.
Step 1: Initial Assessment and Waste Segregation
-
Identify the Waste Stream: Determine if the this compound waste is solid (unused compound, contaminated labware) or liquid (solutions).
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Place unused solid this compound, along with any contaminated items (e.g., weighing paper, pipette tips, vials), into a designated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and sealable hazardous waste container.
-
The container must be compatible with the solvent used.
-
Do not fill the container to more than 80% of its capacity.
-
Step 3: Labeling and Storage
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
-
-
Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic. Ensure secondary containment is used to prevent spills.
Step 4: Arranging for Pickup and Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Documentation: Complete any required waste disposal forms provided by your EHS office. Maintain a copy of these records for your laboratory's files.
IV. Experimental Protocol: General Deactivation of a Potent Pharmaceutical Compound
Note: This is a general protocol and should be adapted and validated for this compound based on its specific chemical properties and in consultation with a qualified chemist or your institution's EHS office.
Objective: To chemically transform this compound into a less biologically active form before disposal. This is a precautionary measure for potent compounds.
Materials:
-
This compound waste
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
pH indicator strips
-
Appropriate reaction vessel within a fume hood
-
Stir plate and stir bar
Procedure:
-
Dissolution: If the waste is solid, dissolve it in a suitable solvent in which it is stable.
-
Basification: Slowly add 1 M NaOH to the solution while stirring to raise the pH to >12. Many organic compounds, particularly esters or amides, may undergo hydrolysis under these conditions. Maintain this pH for a minimum of 24 hours to facilitate degradation.
-
Neutralization: After the incubation period, slowly and carefully neutralize the solution to a pH of approximately 7 by adding 1 M HCl. Monitor the temperature to control any exothermic reaction.
-
Disposal: The resulting neutralized solution should be collected as hazardous waste as described in Section III.
V. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Felcisetrag
Essential Safety and Handling Guide for Felcisetrag
Disclaimer: This guide provides essential safety and logistical information for handling this compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on established best practices for handling potent pharmaceutical compounds and novel research chemicals. It is imperative to conduct a compound-specific risk assessment before any handling occurs and to consult your institution's Environmental Health and Safety (EHS) department.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals to provide procedural, step-by-step guidance on the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure when handling potentially potent compounds like this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation (e.g., weighing, preparing stock solutions). Hoods or full-facepieces can offer high protection factors. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory. | |
| Disposable Respirators (e.g., N95) | Not recommended as primary protection for handling potent compounds, but may be suitable for low-risk activities. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls or Gown | Use coveralls made of materials like Tyvek. Gowns should be long-sleeved with tight-fitting cuffs and close at the back. |
| Dedicated Lab Coat | A dedicated lab coat should be worn over personal clothing and professionally laundered if not disposable. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following outlines the key phases of handling.
Preparation and Pre-Handling
-
Risk Assessment: Before any work begins, perform a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the procedures involved.
-
Designated Area: All handling of this compound, especially in solid form, should be conducted in a designated area, such as a chemical fume hood, a ventilated laminar-flow enclosure, or a glovebox.
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.
-
Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all types of anticipated waste (solid, liquid, sharps).
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.
During Handling
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared chemical spill kit, working from the outside of the spill inward. All materials used for spill cleanup must be disposed of as hazardous waste.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure the safety of all personnel and to protect the environment.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash. Place in a clearly labeled, sealed container for hazardous waste and follow your institution's EHS guidelines for chemical waste disposal. |
| Contaminated Solid Waste | Includes gloves, disposable lab coats, shoe covers, bench paper, and pipette tips. Place in a dedicated, sealed, and clearly labeled hazardous waste container for incineration. |
| Contaminated Liquid Waste | Includes solvents and solutions containing this compound. Collect in a sealed, properly labeled, and leak-proof hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated Sharps | Includes needles, syringes, and contaminated glassware. Place in a puncture-resistant sharps container that is clearly labeled as hazardous waste. |
| Empty Stock Vials | Triple-rinse with a suitable solvent. The rinsate should be collected as contaminated liquid waste. The rinsed vial can then be disposed of according to institutional policies, which may still require it to be treated as hazardous waste. |
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
